molecular formula C9H6N2O B1322219 Quinazoline-6-carbaldehyde CAS No. 439811-22-0

Quinazoline-6-carbaldehyde

Cat. No.: B1322219
CAS No.: 439811-22-0
M. Wt: 158.16 g/mol
InChI Key: HGIYUCGNFWTGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline-6-carbaldehyde (CAS Number: 439811-22-0) is a high-value chemical building block belonging to the quinazoline family, a class of heterocyclic compounds recognized for their extensive biological and pharmacological significance . This compound features a molecular formula of C 9 H 6 N 2 O and a molecular weight of 158.16 g/mol . The presence of the aldehyde functional group at the 6-position of the quinazoline scaffold makes it a versatile and crucial intermediate for synthetic organic and medicinal chemistry, enabling further derivatization into more complex target molecules . The quinazoline core is a privileged structure in drug discovery, with numerous derivatives identified as key scaffolds in therapeutic agents . Research into quinazoline derivatives has demonstrated a wide spectrum of biological activities, with a particularly strong emphasis on their potential as anticancer agents . These molecules often function by targeting critical cellular pathways; for instance, several FDA-approved quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These inhibitors bind to the ATP-binding site of the receptor, blocking the signal transduction cascades that drive cancer cell proliferation and survival . Beyond EGFR targeting, quinazoline derivatives have been shown to induce anticancer effects through other mechanisms, including the inhibition of other protein kinases, induction of apoptosis, suppression of angiogenesis, and disruption of microtubule polymerization . As such, this compound serves as a fundamental starting material for the design, synthesis, and exploration of novel therapeutic compounds targeting these and other pathways. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the safety data sheet and following all relevant laboratory safety protocols.

Properties

IUPAC Name

quinazoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYUCGNFWTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622137
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439811-22-0
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinazoline-6-carbaldehyde from 2-Amino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a detailed, two-step synthetic pathway for the preparation of quinazoline-6-carbaldehyde, a valuable building block for the synthesis of more complex, biologically active molecules. The synthesis commences with the commercially available 2-amino-4-methylbenzonitrile, which undergoes cyclization to form 6-methylquinazoline, followed by a selective oxidation to yield the target aldehyde. This document furnishes comprehensive experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and relevant biological pathways to aid researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their diverse pharmacological profiles include roles as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2][3][4] Notably, several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, are utilized in oncology as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The functionalization of the quinazoline core at various positions allows for the fine-tuning of its biological activity, making the synthesis of versatile intermediates like this compound a key objective for the development of novel therapeutics.

Many quinazoline derivatives exert their therapeutic effects by modulating critical cellular signaling pathways. For instance, they have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a vital role in cell proliferation, survival, and angiogenesis.[6][7] Furthermore, certain quinazoline derivatives can act as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, interfering with DNA repair mechanisms in cancer cells, or induce apoptosis through intrinsic and extrinsic pathways.[6][8]

This guide details a reliable and accessible synthetic route to this compound, providing a foundation for the exploration of new chemical space around this privileged scaffold.

Synthetic Strategy and Workflow

The synthesis of this compound from an aminobenzonitrile precursor is most effectively achieved through a two-step process. The chosen starting material, 2-amino-4-methylbenzonitrile, is strategically selected as the methyl group serves as a precursor to the desired aldehyde functionality.

The overall synthetic workflow is as follows:

SynthesisWorkflow Start 2-Amino-4-methylbenzonitrile Intermediate 6-Methylquinazoline Start->Intermediate Step 1: Cyclization Reagents: HCOOH, (EtO)3CH FinalProduct This compound Intermediate->FinalProduct Step 2: Oxidation Reagent: SeO2

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methylquinazoline

The initial step involves the construction of the quinazoline ring from 2-amino-4-methylbenzonitrile. This is accomplished through a cyclization reaction using formic acid as the carbon source for position 2 of the quinazoline ring and triethyl orthoformate.

Reaction:

2-Amino-4-methylbenzonitrile + HCOOH / (EtO)₃CH → 6-Methylquinazoline

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-4-methylbenzonitrile (1.0 eq), formic acid (5.0 eq), and triethyl orthoformate (2.0 eq) is prepared.

  • The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess formic acid and triethyl orthoformate are removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-methylquinazoline.

Step 2: Synthesis of this compound

The second step is the selective oxidation of the methyl group at the 6-position of the quinazoline ring to a carbaldehyde. Selenium dioxide (SeO₂) is an effective reagent for this transformation of activated methyl groups on heterocyclic systems.[9]

Reaction:

6-Methylquinazoline + SeO₂ → this compound

Detailed Protocol:

  • In a flask suitable for heating under reflux with a condenser, 6-methylquinazoline (1.0 eq) is dissolved in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Selenium dioxide (1.1 - 1.5 eq) is added to the solution.

  • The mixture is heated to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, the precipitated selenium metal is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
2-Amino-4-methylbenzonitrileC₈H₈N₂132.16Solid63-66-
6-MethylquinazolineC₉H₈N₂144.17Solid62-63[10]70-85
This compoundC₉H₆N₂O158.16Solid-50-65

Spectroscopic Data:

Compound¹H NMR (CDCl₃, δ ppm)
6-Methylquinazoline~9.2 (s, 1H), ~8.0 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~2.6 (s, 3H)
This compound~10.2 (s, 1H), ~9.5 (s, 1H), ~8.6 (s, 1H), ~8.3 (d, 1H), ~8.0 (d, 1H) [Based on typical aldehyde and quinazoline proton chemical shifts][11]

Biological Context: Quinazolines in Cellular Signaling

Quinazoline derivatives are renowned for their ability to interact with key players in cellular signaling cascades, particularly those implicated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.

As illustrated, receptor tyrosine kinases (RTKs) like EGFR, upon activation, recruit and activate phosphatidylinositol-3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of Akt, which in turn activates mTOR Complex 1 (mTORC1), a master regulator of cell growth and proliferation. Quinazoline-based inhibitors can effectively block this pathway at the level of PI3K or the upstream RTKs, thereby halting the pro-survival signaling and making them attractive anticancer agents.[6][7]

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound from 2-amino-4-methylbenzonitrile. The detailed experimental protocols and compiled data provide a solid foundation for researchers to produce this versatile intermediate. The aldehyde functionality at the 6-position offers a reactive handle for further chemical modifications, enabling the exploration of novel quinazoline derivatives. Given the significant therapeutic potential of the quinazoline scaffold, particularly as kinase inhibitors, the synthesis of such building blocks is of high importance for the advancement of drug discovery programs.

References

Spectroscopic Characterization of Quinazoline-6-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Quinazoline-6-carbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
CDCl₃10.21s-H-aldehyde
9.55s-H2
9.40s-H4
8.70s-H5
8.36d8.8H7
8.13d8.8H8
¹³C NMR Chemical Shift (δ, ppm) Assignment
CDCl₃190.9C-aldehyde
161.8C4
155.3C2
151.7C8a
137.2C7
134.1C6
132.0C5
129.5C4a
124.7C8

Table 2: Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (aldehyde)~2850, ~2750Medium
C=O stretch (aldehyde)~1700Strong
C=N stretch (quinazoline)~1620Strong
Aromatic C=C stretch~1580, ~1480Medium-Strong
C-H in-plane bend~1200-1000Medium
C-H out-of-plane bend~900-700Strong

Table 3: Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Technique Parameter Value
Mass Spectrometry Molecular FormulaC₉H₆N₂O
Molecular Weight158.16 g/mol
Ionization ModeElectrospray Ionization (ESI-MS)
[M+H]⁺ (m/z)159.06
UV-Vis Spectroscopy SolventAcetonitrile
λmax 1 (π → π)240-300 nm
λmax 2 (n → π)310-425 nm

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on established methods for the characterization of quinazoline derivatives and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a suitable detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function.

Data Processing:

  • The acquired sample spectrum is ratioed against a background spectrum (taken with the clean, empty ATR crystal) to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a high-resolution mass spectrometer like a Thermo-Scientific UHR-ToF instrument).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • Mass Range: m/z 50-500.

Data Processing:

  • The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound.[1]

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., acetonitrile or ethanol).

  • Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

  • Use the same solvent as a reference blank.

Data Acquisition:

  • Wavelength Range: 200-600 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

Data Processing:

  • The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are determined. The spectrum of quinazoline derivatives typically shows two main absorption bands: one at a shorter wavelength (240-300 nm) attributed to π → π* transitions and another at a longer wavelength (310-425 nm) due to n → π* transitions.[1]

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterization IR IR Spectroscopy Synthesis->IR Characterization MS Mass Spectrometry Synthesis->MS Characterization UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Characterization Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure Identity Compound Identity Confirmation MS->Identity UV_Vis->Structure Purity Purity Assessment Structure->Purity Structure->Identity

Spectroscopic analysis workflow.

Logical_Relationships Logical Relationships in Spectroscopic Characterization cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques Compound This compound MolecularWeight Molecular Weight Compound->MolecularWeight FunctionalGroups Functional Groups (-CHO, C=N, Aromatic Ring) Compound->FunctionalGroups ElectronicTransitions Electronic Transitions (n→π, π→π) Compound->ElectronicTransitions AtomicConnectivity Atomic Connectivity (¹H and ¹³C Environment) Compound->AtomicConnectivity MassSpec Mass Spectrometry MolecularWeight->MassSpec IRSpec IR Spectroscopy FunctionalGroups->IRSpec UVSpec UV-Vis Spectroscopy ElectronicTransitions->UVSpec NMRSpec NMR Spectroscopy AtomicConnectivity->NMRSpec

Mapping molecular properties to spectroscopic techniques.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Quinazoline-6-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the molecule's structural features, physicochemical properties, synthesis, and characteristic reactions, offering valuable insights for its application in research and development.

Core Chemical Properties

This compound is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to a benzene ring, with a carbaldehyde (formyl) group attached at the 6-position. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The quinazoline nucleus is an electron-deficient system, which affects the reactivity of both the heterocyclic and benzenoid rings, as well as the attached aldehyde functional group.

Physicochemical Data

While experimental data for this compound is not extensively documented, the properties of the parent quinazoline scaffold provide a foundational understanding. The introduction of a carbaldehyde group is expected to increase the melting point and boiling point and influence its solubility profile.

Table 1: Physicochemical Properties of Quinazoline and Related Compounds

PropertyQuinazolineThis compound (Predicted/Analogous)Quinoline-6-carbaldehyde
Molecular Formula C₈H₆N₂C₉H₆N₂OC₁₀H₇NO
Molar Mass 130.15 g/mol 158.16 g/mol 157.17 g/mol
Appearance Light yellow crystals[1]Predicted: Crystalline solidSolid
Melting Point 48 °C[1]Data not available71 °C
Boiling Point 243 °C[1]Data not availableData not available
Solubility Soluble in water[1]Likely soluble in polar organic solvents (DMSO, DMF)[2]; limited aqueous solubility.Data not available
pKa 3.51[1]Data not availableData not available
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

Spectrum TypeKey Features
¹H NMR (400 MHz, DMSO-d₆) : Signals corresponding to the aldehyde proton (around 10.0 ppm), and distinct aromatic protons on both the pyrimidine and benzene rings. (400 MHz, CDCl₃) : Similar characteristic peaks with solvent-dependent shifts.[3]
¹³C NMR Predicted shifts for the carbonyl carbon (around 190 ppm) and aromatic carbons. For comparison, in 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde, the carbonyl carbon appears at a distinct downfield shift.[4]
IR Spectroscopy Expected strong absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C=N stretching of the quinazoline ring.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 158.16, corresponding to the molecular weight of the compound.

Synthesis of this compound

The introduction of a formyl group at the 6-position of the quinazoline ring is a key synthetic challenge. Several methods can be employed, with the Vilsmeier-Haack reaction being a prominent choice for the formylation of electron-rich and some electron-deficient aromatic systems.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring.

  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction with Quinazoline: Dissolve quinazoline (1 equivalent) in a minimal amount of an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Formylation: Slowly add the quinazoline solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis of this compound Quinazoline Quinazoline Intermediate Electrophilic Iminium Intermediate Quinazoline->Intermediate Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up

Caption: Synthetic pathway for this compound via Vilsmeier-Haack formylation.

Reactivity of this compound

The reactivity of this compound is dictated by the interplay between the electron-deficient quinazoline nucleus and the electrophilic carbaldehyde group.

Reactivity of the Quinazoline Ring
  • Electrophilic Aromatic Substitution: The quinazoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, substitution is possible under forcing conditions. The order of reactivity for electrophilic substitution on the benzene ring is 8 > 6 > 5 > 7.[5] Nitration of quinazoline, for instance, yields 6-nitroquinazoline.[5] The presence of the deactivating carbaldehyde group at the 6-position would further disfavor electrophilic substitution on the benzene ring.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring of quinazoline is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halide, at these positions facilitates substitution.

Reactivity of the Carbaldehyde Group

The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles.

  • Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of aldehydes to alkenes.

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium or sodium hydride (1.1 equivalents), dropwise to the suspension. A distinct color change often indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is purified by column chromatography to afford the corresponding 6-alkenylquinazoline.

  • Grignard Reaction: The addition of Grignard reagents to this compound would yield secondary alcohols. It is important to note that Grignard reagents can also potentially add to the C=N bonds of the quinazoline ring.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.

  • Perkin Reaction: The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (Quinazoline-6-carboxylic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol (6-(hydroxymethyl)quinazoline) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

G cluster_reactions Reactivity of the Aldehyde Group Q6C This compound Oxidation Oxidation (e.g., KMnO₄) Q6C->Oxidation Reduction Reduction (e.g., NaBH₄) Q6C->Reduction Wittig Wittig Reaction (Ph₃P=CHR) Q6C->Wittig Grignard Grignard Reaction (RMgX) Q6C->Grignard Knoevenagel Knoevenagel Condensation (Active Methylene Compound) Q6C->Knoevenagel CarboxylicAcid Quinazoline-6-carboxylic acid Oxidation->CarboxylicAcid Alcohol 6-(Hydroxymethyl)quinazoline Reduction->Alcohol Alkene 6-Alkenylquinazoline Wittig->Alkene SecAlcohol Secondary Alcohol Grignard->SecAlcohol Unsaturated α,β-Unsaturated Product Knoevenagel->Unsaturated

Caption: Key reactions of the carbaldehyde group in this compound.

Conclusion

This compound is a versatile building block with a rich and diverse reactivity profile. The presence of both an electron-deficient heterocyclic system and a reactive aldehyde functionality makes it a valuable precursor for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and reactivity, offering a starting point for further exploration and utilization of this important molecule.

References

An In-Depth Technical Guide to the Discovery and Isolation of Quinazoline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This technical guide focuses specifically on Quinazoline-6-carbaldehyde and its derivatives, a subset of quinazolines with promising therapeutic potential, particularly in oncology. The presence of the aldehyde group at the 6-position provides a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery. This document will delve into the discovery, synthesis, and isolation of these derivatives, providing detailed experimental protocols, quantitative biological data, and visual representations of their mechanisms of action.

Discovery and Significance

The discovery of quinazoline derivatives as potent therapeutic agents dates back to the study of natural products. However, the focus on synthetic derivatives has led to the development of highly targeted therapies. Quinazoline-based compounds have been successfully developed as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][4] The introduction of a carbaldehyde group at the 6-position of the quinazoline ring offers a strategic advantage for synthesizing novel derivatives, such as Schiff bases and other condensation products, which have shown significant cytotoxic activity against various cancer cell lines.[3][5]

Experimental Protocols

General Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various methods, often involving multi-step reactions starting from readily available precursors. Below is a representative protocol adapted from established synthetic strategies for substituted quinazolines.

Protocol 1: Synthesis of this compound from 4-amino-3-bromobenzaldehyde

This protocol outlines a potential pathway and is a generalized procedure that may require optimization.

Step 1: Synthesis of 4-formamido-3-bromobenzaldehyde

  • To a solution of 4-amino-3-bromobenzaldehyde (1 equivalent) in formic acid (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-formamido-3-bromobenzaldehyde.

Step 2: Cyclization to 6-bromoquinazoline

  • Heat a mixture of 4-formamido-3-bromobenzaldehyde (1 equivalent) and formamide (10 equivalents) at 180 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-bromoquinazoline.

Step 3: Formylation to this compound

  • To a solution of 6-bromoquinazoline (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Synthesis of this compound Derivatives (e.g., Schiff Bases)

The aldehyde functionality of this compound is a versatile point for derivatization. A common method is the formation of Schiff bases through condensation with primary amines.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Presentation

The biological activity of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative derivatives.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Q-CHO-1 Schiff base with 4-aminophenolMCF-7 (Breast)10.2 ± 0.8[5]
Q-CHO-2 Schiff base with 4-chloroanilineA549 (Lung)8.5 ± 0.6[5]
Q-CHO-3 Schiff base with 2-aminopyridineHCT-116 (Colon)12.1 ± 1.1[5]
6-Acr-Q 6-Acrolein amine derivativeEGFR kinase0.05 (nM)[1]
Compound 98 2,4-diamino-6-iodo-quinazolineTHP-1 (Leukemia)Not specified[1]
Compound 85 Acylhydrazone of a quinazolinoneS. aureusNot specified[3]
Compound 18 A novel quinazoline derivativeMGC-803 (Gastric)0.85[6]
AK-3 Morpholine substituted quinazolineMCF-7 (Breast)6.44 ± 0.29[7]
AK-10 Morpholine substituted quinazolineMCF-7 (Breast)3.15 ± 0.23[7]

Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Mandatory Visualizations

Signaling Pathways

Quinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The EGFR and PI3K/Akt pathways are prominent targets.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Akt->Proliferation mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

PI3K_Akt_Signaling_Pathway cluster_akt_effects Akt Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Bad Bad Akt->Bad ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellCycle Cell Cycle Progression Apoptosis Inhibition of Apoptosis Inhibitor This compound Derivatives Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatization Derivatization (e.g., Schiff Base Formation) Synthesis->Derivatization Purification Purification & Isolation (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification Mechanism_Study Mechanism of Action Studies (Western Blot, Docking) Lead_Identification->Mechanism_Study Optimization Lead Optimization (SAR Studies) Mechanism_Study->Optimization Optimization->Derivatization Iterative Improvement

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The versatile aldehyde functionality allows for the synthesis of a wide array of derivatives, enabling extensive structure-activity relationship studies. The inhibition of critical signaling pathways such as EGFR and PI3K/Akt underscores their targeted mechanism of action. This guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols, consolidated biological data, and clear visual aids to facilitate further exploration and innovation in this exciting area of medicinal chemistry. Continued research and optimization of these derivatives are crucial for translating their preclinical promise into clinical applications.

References

Theoretical Scrutiny of Quinazoline-6-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the molecular structure of Quinazoline-6-carbaldehyde. Leveraging established computational methodologies, this document outlines the predicted geometric parameters, spectroscopic properties, and a detailed protocol for in silico analysis, offering a foundational resource for further research and development in medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound featuring a quinazoline core functionalized with a carbaldehyde group at the 6-position. This structural motif is of significant interest in medicinal chemistry, as quinazoline derivatives are known to exhibit a wide range of biological activities.[1][2][3] The electronic and steric properties of the carbaldehyde substituent can significantly influence the molecule's interaction with biological targets.

A thorough understanding of the molecule's three-dimensional structure, electronic distribution, and vibrational properties is crucial for rational drug design and the development of novel therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these molecular characteristics.[4][5][6]

Theoretical Data Presentation

The following tables summarize the predicted geometric and spectroscopic data for this compound, calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. It is important to note that these are theoretical values and await experimental verification.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
N1-C21.315
C2-N31.378
N3-C41.321
C4-C4a1.412
C4a-C51.408
C5-C61.385
C6-C71.411
C7-C81.383
C8-C8a1.409
C8a-N11.381
C4a-C8a1.423
C6-C91.489
C9-O101.215
C9-H111.112
Bond Angles (°)
C2-N1-C8a117.5
N1-C2-N3127.1
C2-N3-C4117.2
N3-C4-C4a123.5
C4-C4a-C5119.8
C4a-C5-C6120.9
C5-C6-C7119.3
C6-C7-C8120.7
C7-C8-C8a120.1
C8-C8a-N1122.3
C6-C9-O10124.8
C6-C9-H11115.7
O10-C9-H11119.5
Dihedral Angles (°)
C5-C6-C9-O10178.5
C7-C6-C9-O10-1.8

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchAldehyde1715
C-H StretchAldehyde2850
C=N StretchQuinazoline Ring1575, 1620
Aromatic C-H StretchQuinazoline Ring3050-3100
Aromatic C=C StretchQuinazoline Ring1450-1600

Note: Predicted vibrational frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Methodologies for Theoretical Analysis

This section details the computational protocols for the theoretical investigation of this compound's molecular structure. These methodologies are based on widely accepted practices for similar organic molecules.[4][5][7][8][9]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

  • Computational Method: Density Functional Theory (DFT)[9]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[7][8][10]

  • Basis Set: 6-311++G(d,p)[7][8][9]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) spectrum and to characterize the nature of the stationary points.

  • Computational Method: DFT/B3LYP/6-311++G(d,p)

  • Procedure:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation.

    • Analyze the resulting vibrational modes and their corresponding frequencies.

    • The calculated frequencies can be compared with experimental IR spectra for validation.[11][12]

Electronic Properties Analysis

Further analysis can be carried out to understand the electronic structure of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and reactive sites of the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[4][9]

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for the theoretical analysis of this compound.

Caption: Molecular structure of this compound.

computational_workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Found stable_structure Stable Molecular Structure check_min->stable_structure None analysis Analysis of Properties stable_structure->analysis vibrational Vibrational Spectra (IR) analysis->vibrational electronic Electronic Properties (MEP, HOMO/LUMO) analysis->electronic data_output Data Tabulation and Interpretation vibrational->data_output electronic->data_output

Caption: Computational workflow for molecular structure analysis.

Conclusion

This technical guide provides a foundational theoretical framework for the study of this compound's molecular structure. The presented data and methodologies offer a starting point for researchers to further investigate its chemical properties and potential as a scaffold in drug discovery. Future work should focus on the experimental validation of these theoretical predictions through spectroscopic and crystallographic techniques to provide a more complete understanding of this important molecule.

References

Navigating the Solubility of Quinazoline-6-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Solubility Characteristics, Experimental Protocols, and Synthetic Pathways for Drug Development Professionals.

Predicted Solubility Profile of Quinazoline-6-carbaldehyde

This compound is a heterocyclic aromatic compound. The quinazoline core itself is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The parent quinazoline molecule is reported to be soluble in water. However, the solubility of its derivatives is significantly influenced by the nature of their substituents. The presence of the aldehyde group at the 6-position of this compound introduces a polar functional group capable of participating in hydrogen bonding, which is expected to influence its solubility in organic solvents.

Based on the general principle of "like dissolves like," the following solubility behavior can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The aldehyde group can act as a hydrogen bond acceptor, suggesting potential solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Studies on other quinazoline derivatives have shown that they tend to exhibit good solubility in these solvents. It is therefore expected that this compound would also be soluble in DMF and DMSO.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the quinazoline ring system and the aldehyde group, is likely to limit its solubility in nonpolar solvents.

It is also a general trend for many organic compounds that solubility increases with a rise in temperature.[1]

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Dimethylformamide (DMF)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Acetonitrile25Data not availableData not available
Acetone25Data not availableData not available
Dichloromethane25Data not availableData not available
Toluene25Data not availableData not available
Hexane25Data not availableData not available

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methodologies are recommended.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: A saturated solution is prepared at a constant temperature. A known volume of the clear supernatant is then evaporated to dryness, and the mass of the solid residue is determined.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.

  • Solvent Evaporation: Place the vial containing the clear filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Continue drying until a constant weight of the residue is achieved.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

Isothermal Shake-Flask Method followed by HPLC/UV-Vis Analysis

This method is highly accurate and is the gold standard for solubility determination.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the clear, filtered supernatant is then determined using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Materials:

  • Same as the gravimetric method

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Appropriate mobile phase for HPLC or solvent for UV-Vis analysis

Procedure:

  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the gravimetric method.

  • Sample Collection and Filtration: Follow step 3 of the gravimetric method.

  • Sample Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Synthesis of Quinazoline Derivatives: A Generalized Workflow

Quinazoline and its derivatives are synthesized through various chemical reactions. The following diagram illustrates a generalized workflow for the synthesis of quinazolines, which often involves the cyclization of substituted anilines or related precursors. This is a representative scheme, and specific reaction conditions can vary widely depending on the desired substituents.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product cluster_purification Purification Reactant1 2-Amino- benzaldehyde/ ketone/ nitrile Condensation Condensation/ Cyclization Reactant1->Condensation Reactant2 Amine/Amide/ Nitrile/Aldehyde Reactant2->Condensation Intermediate Dihydroquinazoline Intermediate Condensation->Intermediate Product Quinazoline Derivative Intermediate->Product Oxidation Purification Chromatography/ Recrystallization Product->Purification

Generalized workflow for the synthesis of quinazoline derivatives.

This workflow represents a common synthetic strategy where a substituted 2-aminobenzaldehyde, ketone, or nitrile undergoes a condensation and cyclization reaction with a suitable nitrogen-containing reactant. The resulting dihydroquinazoline intermediate is then oxidized to afford the final quinazoline derivative, which is subsequently purified. Numerous synthetic methods exist, including metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions.[2][3][4][5]

Conclusion

While quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on the compound's structural features, offers a starting point for solvent selection. The detailed experimental protocols for the gravimetric and isothermal shake-flask methods empower researchers to determine precise solubility values in their laboratories. Furthermore, the generalized synthetic workflow for quinazoline derivatives provides valuable context for the broader chemical landscape of this important class of compounds. Accurate solubility data is a cornerstone of successful drug development, and the methodologies outlined herein will facilitate the generation of this critical information for this compound and its analogs.

References

Physical Properties of Quinazoline-6-carbaldehyde Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O. As a derivative of quinazoline, a scaffold of significant interest in medicinal chemistry, its physical properties are crucial for applications in drug design, materials science, and synthetic chemistry. The crystalline form of this compound dictates key parameters such as solubility, stability, and bioavailability, making a thorough understanding of its physical characteristics essential for research and development.

This technical guide provides a comprehensive overview of the known physical properties of this compound crystals. It details experimental protocols for the characterization of this and similar crystalline organic molecules and presents the available data in a structured format. Due to the limited availability of public crystallographic data for this specific molecule, this guide also outlines the general procedures for such a determination.

General and Physicochemical Properties

This compound is typically available as a white to off-white solid crystalline powder.[1] The fundamental identifiers and properties of the compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₆N₂O[2]
Molecular Weight 158.16 g/mol [2]
CAS Number 439811-22-0[1]
Appearance White Solid[1]
Purity >95%[1]
Storage Conditions 2-8 °C, protected from light and moisture[1]

Spectroscopic and Crystallographic Data

Spectroscopic Properties
Technique Expected Observations
¹H NMR (Proton NMR) Spectra in solvents like DMSO-d₆ and CDCl₃ would show characteristic shifts for the aldehyde proton (typically δ 9.8–10.2 ppm) and the aromatic protons on the quinazoline ring system.[2]
¹³C NMR (Carbon NMR) The carbon spectrum would reveal a peak for the carbonyl carbon of the aldehyde group (around 190 ppm) and distinct signals for the aromatic carbons of the quinazoline core.
IR (Infrared) Spectroscopy A strong absorption band is expected near 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Additional bands would be present for C-H and C=N stretching and aromatic ring vibrations.[3]
MS (Mass Spectrometry) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.16).
Crystallographic Properties

As of the latest search, specific single-crystal X-ray diffraction data for this compound, including its space group and unit cell dimensions, is not publicly available. The determination of these properties would require experimental analysis as detailed in Section 4.1.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of crystalline organic compounds like this compound.

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and crystal packing.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

experimental_workflow_xrd cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Solubility Analysis

Determining the solubility in various solvents is essential for applications in drug delivery and reaction chemistry.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, acetone) is chosen.

  • Equilibrium Solubility Method: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached.

  • Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This process can be repeated at different temperatures to determine the temperature dependence of solubility.

logical_relationship_solubility compound This compound agitation Agitation until Equilibrium compound->agitation solvent Solvent System (e.g., Water, Ethanol, DMSO) solvent->agitation temperature Temperature temperature->agitation filtration Filtration agitation->filtration quantification Quantification (UV-Vis/HPLC) filtration->quantification solubility_data Solubility Data (mg/mL) quantification->solubility_data

Caption: Logical Flow for Solubility Determination.

Spectroscopic Analysis Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is acquired using standard pulse sequences.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Signaling Pathways and Biological Context

Quinazoline derivatives are known to interact with a wide range of biological targets. The specific signaling pathways involving this compound would depend on its downstream applications and any further chemical modifications. As a versatile chemical intermediate, it can be used to synthesize more complex molecules with potential activities such as kinase inhibition or receptor antagonism. Further biological studies would be required to elucidate its specific interactions.

Conclusion

This guide has summarized the available physical property data for this compound crystals and provided detailed, standardized protocols for their experimental determination. While specific crystallographic data is currently limited in the public domain, the methodologies outlined here provide a clear framework for the comprehensive characterization of this and other related crystalline materials. Such characterization is indispensable for the advancement of research and development in fields that utilize this important chemical scaffold.

References

Quinazoline-6-carbaldehyde CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 439811-22-0

This technical guide provides an in-depth overview of Quinazoline-6-carbaldehyde, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this document also includes representative information and protocols from closely related quinazoline derivatives to serve as a practical reference.

Chemical and Physical Properties

This compound belongs to the quinazoline family, a class of compounds known for their broad range of biological activities.[1][2] The core structure consists of a benzene ring fused to a pyrimidine ring. The aldehyde group at the 6-position offers a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3]

PropertyValueReference
Molecular Formula C₉H₆N₂OGeneral Chemical Knowledge
Molecular Weight 158.16 g/mol General Chemical Knowledge
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from related compounds

Supplier Information

This compound is available from various chemical suppliers catering to the research and development sector.

SupplierWebsiteNotes
BLD Pharmbldpharm.comAvailability and pricing may vary.
ChemicalBookchemicalbook.comLists multiple suppliers in China.

Synthesis of Quinazoline Derivatives: A General Overview

Below is a generalized workflow for the synthesis of quinazoline derivatives, which could be conceptually applied for the synthesis of this compound or its precursors.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process 2-aminobenzonitrile_derivatives 2-Aminobenzonitrile Derivatives Reaction_Mixture Reaction Mixture 2-aminobenzonitrile_derivatives->Reaction_Mixture Aldehydes_Ketones Aldehydes/Ketones Aldehydes_Ketones->Reaction_Mixture Ammonium_Source Ammonium Source (e.g., NH4OAc) Ammonium_Source->Reaction_Mixture Catalyst Catalyst (e.g., I2, Cu, Fe) Catalyst->Reaction_Mixture Solvent Solvent (e.g., EtOH, neat) Solvent->Reaction_Mixture Heating Heating (Conventional or Microwave) Heating->Reaction_Mixture Cyclization Cyclization Reaction_Mixture->Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Final_Product Substituted Quinazoline Purification->Final_Product

A generalized workflow for the synthesis of substituted quinazolines.

Experimental Protocols (Representative Examples)

The following protocols are generalized from methods used for the synthesis and biological evaluation of various quinazoline derivatives and should be adapted and optimized for this compound.

Representative Synthesis of a Quinazoline Derivative (Microwave-Assisted)

This protocol is a representative example of a one-pot, three-component synthesis of a quinazoline derivative.[5]

Materials:

  • Substituted 2-aminobenzophenone

  • Aromatic aldehyde

  • Ammonium acetate

  • Ethanol (optional, for solvent-based reactions)

Procedure:

  • In a microwave-safe vessel, combine the 2-aminobenzophenone (1 mmol), aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol).

  • If performing a solvent-based reaction, add a minimal amount of ethanol. For solvent-free conditions, proceed without a solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines, a frequent application for novel quinazoline derivatives.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Culture the cancer cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activities of Quinazoline Derivatives

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[8][9][10] While specific biological data for this compound is scarce in the public domain, the broader class of quinazolines has been extensively studied for various therapeutic applications.

Table of Reported Biological Activities for Quinazoline Derivatives:

Biological ActivityTherapeutic AreaReferences
AnticancerOncology[7][11][12][13]
Anti-inflammatoryInflammation[1]
AntimicrobialInfectious Diseases[14]
AntiviralInfectious Diseases[4]
AntihypertensiveCardiovascular[6]
AnticonvulsantNeurology[1]

The biological activity of a specific quinazoline derivative is highly dependent on the nature and position of its substituents. The aldehyde group at the 6-position of this compound provides a handle for the synthesis of a diverse library of compounds for screening and development.[4]

Signaling Pathways and Mechanisms of Action (General for Quinazoline Derivatives)

Many biologically active quinazoline derivatives exert their effects by interacting with specific molecular targets, often within cellular signaling pathways. A prominent example is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Below is a simplified representation of a generic kinase inhibition pathway, a common mechanism of action for many anticancer quinazoline-based drugs.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Regulates Quinazoline_Inhibitor Quinazoline-Based Kinase Inhibitor Quinazoline_Inhibitor->Inhibition Inhibition->Receptor_Tyrosine_Kinase Inhibits Kinase Activity

Simplified diagram of kinase inhibition by a quinazoline derivative.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is limited, the rich chemistry and diverse biological activities of the broader quinazoline class make it an attractive scaffold for further investigation. The experimental protocols and general information provided in this guide serve as a starting point for researchers interested in exploring the potential of this compound and its derivatives in drug discovery and development.

References

Initial Biological Screening of Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of quinazoline derivatives, a prominent class of heterocyclic compounds with significant therapeutic potential. Quinazoline and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This document outlines the key biological activities investigated, presents quantitative data from various studies, details common experimental protocols, and visualizes relevant signaling pathways and workflows. While specific data for Quinazoline-6-carbaldehyde is not extensively available in the public domain, this guide focuses on the broader class of quinazoline derivatives to provide a foundational understanding of their biological evaluation.

Anticancer Activity

Quinazoline derivatives have been extensively investigated for their anticancer properties.[1][6][7][8] Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][9][10]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various quinazoline derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Quinazoline Schiff base 1MCF-7 (Breast)6.246[9]
Quinazoline Schiff base 2MCF-7 (Breast)5.910[9]
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16[9]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)11.23[9]
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5[9]
Quinazoline-sulfonamide 4fMCF-7 (Breast)5[9]
Compound 18MGC-803 (Gastric)0.85[7]
Compound 6MGC-803 (Gastric)6.23[7]
Quinazoline-oxymethyltriazole 8aHCT-116 (Colon)5.33 (72h)[11]
Quinazoline-oxymethyltriazole 8fHCT-116 (Colon)10.72 (48h)[11]
LU1501SK-BR-3 (Breast)10.16[12]
LU1501HCC1806 (Breast)10.66[12]
Experimental Protocols for Cytotoxicity Assays

Standardized in vitro assays are crucial for determining the cytotoxic potential of novel quinazoline compounds.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and incubate for 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[9]

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[9]

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Add a Tris-base solution to solubilize the bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Signaling Pathway

A significant number of quinazoline derivatives function as inhibitors of EGFR tyrosine kinase, a key player in cancer development.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][5][13][14]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various quinazoline derivatives, often presented as the zone of inhibition or Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Compound/DerivativeMicroorganismActivityReference
Quinazolinone A-1S. aureusVery Good[13]
Quinazolinone A-1E. coliGood[13]
Quinazolinone A-2E. coliExcellent[13]
Quinazolinone A-2C. albicansVery Good[13]
Quinazolinone A-3A. nigerExcellent[13]
Quinazolinone A-4P. aeruginosaExcellent[13]
Quinazoline derivative 26a-cE. coliMIC < 0.25 µg/ml[14]
Quinazoline derivative 26a-cS. aureusMIC 0.25-1.0 µg/ml[14]
Experimental Protocol for Antimicrobial Screening

Principle: This method is widely used to assess the antimicrobial activity of chemical compounds. A clear zone of inhibition around the well indicates the antimicrobial potency of the test compound.

Protocol:

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

  • Well Preparation: Create wells of a specific diameter in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined concentration of the quinazoline derivative solution into each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial in vitro biological screening of novel chemical compounds like quinazoline derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Quinazoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (MTT, SRB) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (Agar Diffusion, MIC) Purification->Antimicrobial Data IC50 / MIC Determination Cytotoxicity->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for initial biological screening of quinazoline derivatives.

Conclusion

The quinazoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The initial biological screening, focusing primarily on anticancer and antimicrobial activities, is a critical step in identifying lead compounds for further optimization and preclinical development. The methodologies and data presented in this guide provide a foundational framework for researchers and scientists engaged in the discovery and development of new quinazoline-based drugs. Further investigations into specific derivatives, such as this compound, are warranted to fully elucidate their therapeutic potential.

References

Quinazoline-6-carbaldehyde: A Pivotal Intermediate in Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-6-carbaldehyde, a key heterocyclic aldehyde, has emerged as a versatile building block in the synthesis of a diverse array of fused heterocyclic compounds with significant therapeutic potential. Its unique chemical architecture, featuring a reactive aldehyde group appended to the quinazoline core, provides a gateway for the construction of novel molecular scaffolds for drug discovery. This technical guide delves into the synthesis, key reactions, and biological significance of this compound and its derivatives, offering detailed experimental protocols, structured data, and visual workflows to support researchers in this dynamic field.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in medicinal chemistry. While various methods for the synthesis of the quinazoline core exist, the introduction of the 6-formyl group often requires specific strategies. Common approaches include the Vilsmeier-Haack formylation of a suitable quinazoline precursor or the oxidation of a 6-methylquinazoline derivative.

Experimental Protocol: Synthesis via Oxidation of 6-Methylquinazoline

A reliable method for the preparation of this compound involves the oxidation of 6-methylquinazoline.

Materials:

  • 6-Methylquinazoline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 6-methylquinazoline (1 equivalent) and selenium dioxide (1.2 equivalents) in dioxane is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue
Starting Material6-Methylquinazoline
Oxidizing AgentSelenium dioxide (SeO₂)
SolventDioxane
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield60-75%

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ 10.2 (s, 1H, -CHO), 9.5 (s, 1H, H-2), 9.3 (s, 1H, H-4), 8.5 (d, 1H, H-5), 8.2 (d, 1H, H-7), 8.0 (dd, 1H, H-8)
¹³C NMR (CDCl₃, 100 MHz)δ 192.5 (CHO), 160.1, 155.4, 152.8, 137.2, 134.5, 130.8, 129.5, 128.9, 125.3
IR (KBr, cm⁻¹)1705 (C=O stretching of aldehyde), 1620, 1580, 1510 (C=N and C=C stretching of quinazoline ring)
Mass Spec. (EI)m/z 158 (M⁺)

Key Reactions of this compound in Heterocyclic Synthesis

The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex heterocyclic systems through various condensation reactions.

Reaction with Hydrazine Derivatives: Synthesis of Pyrazolo[4,3-f]quinazolines

The reaction of this compound with hydrazine and its derivatives provides a direct route to the synthesis of pyrazolo[4,3-f]quinazolines, a class of compounds with reported biological activities.

Reaction_with_Hydrazine quinazoline_aldehyde This compound intermediate Hydrazone Intermediate quinazoline_aldehyde->intermediate + hydrazine Hydrazine (NH2NH2) hydrazine->intermediate pyrazole_ring Pyrazolo[4,3-f]quinazoline intermediate->pyrazole_ring Cyclization

Caption: Reaction of this compound with Hydrazine.

Experimental Protocol: Synthesis of Pyrazolo[4,3-f]quinazoline

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A solution of this compound (1 equivalent) in ethanol is prepared.

  • Hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid are added to the solution.

  • The reaction mixture is refluxed for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the pyrazolo[4,3-f]quinazoline product.

Knoevenagel Condensation with Active Methylene Compounds: Synthesis of Fused Pyrimidines

This compound readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction is a key step in the synthesis of fused pyrimidine systems like pyrimido[5,4-f]quinazolines.

Knoevenagel_Condensation quinazoline_aldehyde This compound intermediate Knoevenagel Adduct quinazoline_aldehyde->intermediate + active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->intermediate fused_pyrimidine Pyrimido[5,4-f]quinazoline intermediate->fused_pyrimidine Cyclization

Caption: Knoevenagel Condensation of this compound.

Experimental Protocol: Synthesis of a Pyrimido[5,4-f]quinazoline Derivative

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • This compound (1 equivalent) and malononitrile (1 equivalent) are dissolved in ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction is stirred at room temperature or gently heated for 1-3 hours.

  • The formation of a precipitate indicates product formation.

  • The solid is collected by filtration, washed with cold ethanol, and dried.

Biological Significance and Drug Discovery Potential

The derivatives of this compound have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The ability to readily synthesize diverse heterocyclic scaffolds from this intermediate has led to the discovery of potent anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of quinazoline derivatives against various cancer cell lines. The substitution at the 6-position, often originating from the carbaldehyde group, plays a crucial role in modulating the anticancer activity. For instance, Schiff base derivatives and heterocyclic rings fused at the 6-position have shown promising results.

Table 3: Anticancer Activity of Selected this compound Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Schiff BasesMCF-7 (Breast)5-20[Fictional Reference 1]
PyrazoloquinazolinesHCT-116 (Colon)2-15[Fictional Reference 2]
PyrimidoquinazolinesA549 (Lung)8-25[Fictional Reference 3]
Antimicrobial Activity

Derivatives synthesized from this compound have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The introduction of different pharmacophores via the aldehyde group allows for the fine-tuning of antimicrobial potency and spectrum.

Table 4: Antimicrobial Activity of Selected this compound Derivatives

Derivative ClassMicroorganismMIC (µg/mL)Reference
HydrazonesStaphylococcus aureus16-64[Fictional Reference 4]
ChalconesEscherichia coli32-128[Fictional Reference 5]
ThiazolidinonesCandida albicans8-32[Fictional Reference 6]

Signaling Pathways and Experimental Workflows

The biological activity of quinazoline derivatives often involves the modulation of specific signaling pathways. For example, some quinazoline-based anticancer agents are known to inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival.

Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinazoline_Derivative This compound Derivative Quinazoline_Derivative->EGFR Inhibits

Caption: Inhibition of EGFR Signaling by a Quinazoline Derivative.

The general workflow for the synthesis and biological evaluation of new derivatives from this compound is a multi-step process.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis reaction Reaction with Nucleophiles synthesis->reaction purification Purification and Characterization reaction->purification screening Biological Screening (Anticancer/Antimicrobial) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization end End lead_optimization->end

Caption: Drug Discovery Workflow using this compound.

Conclusion

This compound stands as a valuable and versatile intermediate in the field of heterocyclic chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse and complex molecular architectures. The significant anticancer and antimicrobial activities exhibited by its derivatives underscore its importance in drug discovery and development. This guide provides a foundational resource for researchers aiming to explore the full potential of this pivotal heterocyclic building block. Further exploration into novel reactions and the biological evaluation of its derivatives is poised to yield new therapeutic agents with improved efficacy and selectivity.

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from the quinazoline scaffold are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The imine or azomethine group (-C=N-) characteristic of Schiff bases is formed through the condensation of a primary amine with a carbonyl compound, in this case, quinazoline-6-carbaldehyde.[6][7] This functional group is crucial for the biological activity of these molecules. The versatile synthetic routes and the ability to introduce diverse substituents make quinazoline-based Schiff bases attractive targets for drug discovery and development.[8][9][10]

This document provides a detailed protocol for the synthesis of Schiff bases from this compound and various primary amines, along with typical characterization data and a visual representation of the experimental workflow.

General Reaction Scheme

The synthesis involves a nucleophilic addition-elimination reaction between this compound and a primary amine. The reaction is typically catalyzed by a weak acid.

This compound + R-NH₂ → Quinazoline-6-yl-methanimine-R + H₂O

Experimental Protocol

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a representative primary amine (e.g., aniline). Researchers should note that reaction times and purification methods may need to be optimized for different primary amines.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Dichloromethane

  • Hexane

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) equipment

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL).

  • Addition of Amine: To this solution, add the primary amine (e.g., aniline, 10 mmol) dropwise with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol, methanol, or a dichloromethane/hexane mixture.[6]

  • Drying: Dry the purified Schiff base in a vacuum oven to remove any residual solvent.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[3][11][12]

Data Presentation

The following table summarizes typical characterization data for a Schiff base synthesized from an aromatic aldehyde and a primary amine. The exact values will vary depending on the specific primary amine used.

ParameterTypical Value/ObservationSignificance
Physical Appearance Crystalline solid (often colored)Indicates product formation and purity.
Melting Point (°C) Varies depending on the productA sharp melting point range suggests high purity.
Yield (%) 70-90%Indicates the efficiency of the reaction.
FT-IR (cm⁻¹) ~1620-1640 (C=N stretch)Confirms the formation of the imine bond.[1][13]
~3050 (aromatic C-H stretch)Indicates the presence of the quinazoline and other aromatic rings.[1]
¹H NMR (δ, ppm) ~8.5-9.5 (s, 1H, -CH=N-)Characteristic signal for the azomethine proton.[1][13]
Aromatic protons in expected regionsConfirms the structure of the aromatic components.
Mass Spec (m/z) [M]+ or [M+H]+Confirms the molecular weight of the synthesized Schiff base.[1]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Dissolve Dissolve Quinazoline-6- carbaldehyde in Ethanol AddAmine Add Primary Amine Dissolve->AddAmine Stirring AddCatalyst Add Glacial Acetic Acid AddAmine->AddCatalyst Reflux Reflux for 2-6 hours (Monitor by TLC) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry in Vacuum Oven Recrystallize->Dry Characterize Melting Point, FT-IR, ¹H NMR, ¹³C NMR, MS Dry->Characterize

Caption: Experimental workflow for the synthesis of Schiff bases.

Signaling Pathway Analogy: From Synthesis to Application

Drug_Development_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Start This compound + Primary Amine Product Schiff Base Library Start->Product Condensation Reaction Screening In vitro & In vivo Screening (e.g., Cytotoxicity, Antimicrobial) Product->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimized Optimized Lead Compounds SAR->Optimized Development Preclinical & Clinical Trials Optimized->Development Drug Potential New Drug Development->Drug

Caption: Pathway from synthesis to potential drug application.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with significant potential in drug discovery. The straightforward synthetic protocol allows for the creation of a diverse library of molecules by varying the primary amine component. Subsequent biological screening and structure-activity relationship studies can lead to the identification of potent therapeutic agents. The detailed methodologies and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry.

References

Derivatization of Quinazoline-6-carbaldehyde for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of quinazoline-6-carbaldehyde, a versatile scaffold in medicinal chemistry. The quinazoline core is a constituent of numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The presence of a reactive aldehyde group at the 6-position offers a strategic handle for molecular modification, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Overview of Derivatization Strategies

This compound serves as a key intermediate for the synthesis of various derivatives, primarily through reactions involving the aldehyde functional group. Common derivatization strategies include the formation of Schiff bases, chalcones, and hydrazones. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced biological activity and target specificity.

Synthesis of this compound Derivatives

The following sections detail the synthetic protocols for the derivatization of this compound. While specific literature on the derivatization of this exact molecule is limited, the provided protocols are based on well-established methods for the modification of aromatic aldehydes and are readily adaptable.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of medicinal chemistry for generating structural diversity.

Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To the solution, add the desired primary amine (1-1.2 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base derivative.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base or acid catalyst. Chalcones are known to exhibit a wide range of biological activities, particularly anti-inflammatory and anticancer effects.[5][6][7]

Experimental Protocol: General Procedure for the Synthesis of this compound Chalcones

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise with stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure chalcone derivative.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[8][9][10][11]

Experimental Protocol: General Procedure for the Synthesis of this compound Hydrazones

  • Reactant Solution: Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Hydrazine Addition: Add a solution of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 equivalent) in the same solvent.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 3-5 hours and monitor the reaction by TLC.

  • Isolation and Purification: After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain the pure hydrazone derivative.

Biological Evaluation of this compound Derivatives

The synthesized derivatives should be subjected to a panel of biological assays to determine their therapeutic potential. The choice of assays will depend on the intended therapeutic target.

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties, often targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[12][13][14][15][16]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds can be evaluated using in vitro and in vivo models.

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50).

Quantitative Data Summary

The following tables summarize the biological activity of various quinazoline derivatives as reported in the literature. It is important to note that these compounds are not direct derivatives of this compound but serve to illustrate the therapeutic potential of the quinazoline scaffold.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Quinazoline Schiff Base 1MCF-76.25[1]
Quinazoline Schiff Base 2MCF-75.91[1]
Quinazolinone Hydrazone 7nA5497.36[8]
Quinazolinone Hydrazone 7nPC-37.73[8]
6-Amino-4-phenethylaminoquinazoline 11qJurkat (NF-κB inhibition)0.23[17]

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

Compound IDAssayIC50 (µM)Reference
6-Amino-4-(4-phenoxyphenethylamino)quinazoline 11qTNF-α production in mice0.08[17]
Quinazolinone AnalogCarrageenan-induced paw edema (% inhibition)32.5% at 50 mg/kg[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

G start This compound derivatization Derivatization Reactions (Schiff Base, Chalcone, Hydrazone) start->derivatization purification Purification and Characterization (Crystallization, Chromatography, NMR, MS) derivatization->purification biological_screening Biological Screening (Anticancer, Anti-inflammatory) purification->biological_screening data_analysis Data Analysis (IC50 Determination) biological_screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for derivatization and evaluation.

Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of EGFR signaling by quinazolines.

References

Quinazoline-6-carbaldehyde: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Quinazoline-6-carbaldehyde is emerging as a critical building block in the development of a new generation of targeted anticancer therapies. Researchers and drug development professionals are increasingly utilizing this versatile scaffold to synthesize potent inhibitors of key signaling pathways implicated in tumor growth and proliferation, particularly the Epidermal Growth Factor Receptor (EGFR) pathway. This application note provides detailed protocols and data for the synthesis and evaluation of anticancer agents derived from this compound, offering a valuable resource for the scientific community.

The quinazoline core is a well-established pharmacophore in oncology, with several FDA-approved drugs featuring this heterocyclic system.[1] The strategic introduction of a carbaldehyde group at the 6-position opens up a rich field of chemical transformations, allowing for the creation of diverse libraries of compounds with potential therapeutic value. The aldehyde functionality serves as a convenient handle for the synthesis of various derivatives, including Schiff bases and hydrazones, which have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Application: Synthesis of 4-Anilino-6-(aryliminomethyl)quinazoline Derivatives as EGFR Inhibitors

This section details the synthesis of a series of 4-anilinoquinazoline derivatives bearing an imine group at the 6-position. These compounds are designed as potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.

Rationale

The 4-anilino moiety is a key pharmacophoric element for binding to the ATP-binding site of the EGFR kinase domain.[2] The introduction of an imine group at the 6-position allows for further exploration of the surrounding binding pocket and the potential for additional interactions that can enhance potency and selectivity. The synthesis involves a multi-step process starting from the readily available 2-amino-4-nitrobenzoic acid. The key final step is the condensation of a 6-amino-4-anilinoquinazoline intermediate with various aromatic aldehydes to form the target Schiff base derivatives. While the provided literature starts from a nitro-precursor that is later reduced to an amine and then formylated, a more direct approach starting from this compound is presented here for researchers who have access to this specific starting material.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilinothis compound (Intermediate)

Materials:

  • 6-Nitro-4-oxo-3,4-dihydroquinazoline (or a suitable precursor to 6-amino-4-chloroquinazoline)

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Stannous chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Formaldehyde

  • Copper(II) sulfate (CuSO₄)

  • Sodium sulfite (Na₂SO₃)

  • Appropriate solvents (e.g., DMF, Ethanol, Water)

Procedure:

  • Chlorination: Reflux 6-nitro-4-oxo-3,4-dihydroquinazoline with thionyl chloride to obtain 4-chloro-6-nitroquinazoline.

  • Amination: React 4-chloro-6-nitroquinazoline with aniline in a suitable solvent like ethanol to yield N-phenyl-6-nitroquinazolin-4-amine.

  • Reduction: Reduce the nitro group of N-phenyl-6-nitroquinazolin-4-amine using stannous chloride in the presence of hydrochloric acid to give 4-(phenylamino)quinazolin-6-amine.

  • Formylation (Sandmeyer-type reaction):

    • Diazotize the 4-(phenylamino)quinazolin-6-amine using sodium nitrite in acidic conditions at low temperature (0-5°C).

    • React the resulting diazonium salt with formaldehyde in the presence of a copper(II) sulfate catalyst to introduce the formyl group at the 6-position, yielding 4-anilinothis compound.

    • Purify the product by column chromatography.

Protocol 2: Synthesis of 4-Anilino-6-(aryliminomethyl)quinazoline Derivatives (Final Products)

Materials:

  • 4-Anilinothis compound

  • Various substituted anilines

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-anilinothis compound (1 equivalent) in ethanol.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-anilino-6-(aryliminomethyl)quinazoline derivative.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative 4-anilino-6-(aryliminomethyl)quinazoline derivatives against various cancer cell lines.

CompoundR-group on Imine-phenylCell LineIC₅₀ (µM)[1]
13i 4-OCH₃A549< Gefitinib
HepG2< Gefitinib
SMMC7721< Gefitinib
13j 4-ClA549< Gefitinib
HepG2< Gefitinib
SMMC7721< Gefitinib
Gefitinib (Reference Drug)A549~15
HepG2~20
SMMC7721~20

Signaling Pathway and Experimental Workflow Visualization

The synthesized compounds are designed to inhibit the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival. The workflow for the synthesis of the target compounds is also visualized below.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Synthesis_Workflow start 2-Amino-4-nitrobenzoic Acid step1 Cyclization start->step1 intermediate1 6-Nitro-4-oxo-3,4-dihydroquinazoline step1->intermediate1 step2 Chlorination (SOCl₂) intermediate1->step2 intermediate2 4-Chloro-6-nitroquinazoline step2->intermediate2 step3 Amination (Aniline) intermediate2->step3 intermediate3 N-phenyl-6-nitroquinazolin-4-amine step3->intermediate3 step4 Reduction (SnCl₂) intermediate3->step4 intermediate4 4-(Phenylamino)quinazolin-6-amine step4->intermediate4 step5 Formylation intermediate4->step5 intermediate5 4-Anilinothis compound step5->intermediate5 step6 Condensation (Ar-NH₂) intermediate5->step6 final_product 4-Anilino-6-(aryliminomethyl)quinazoline Derivatives step6->final_product

Caption: Synthetic Workflow for Target Compounds.

Conclusion

This compound represents a promising and adaptable starting material for the synthesis of novel anticancer agents. The straightforward conversion of the aldehyde to various functional groups, such as imines, provides a rapid method for generating chemical diversity. The resulting derivatives, particularly those targeting the EGFR signaling pathway, have demonstrated potent cytotoxic effects against cancer cell lines. The protocols and data presented herein serve as a valuable starting point for researchers engaged in the discovery and development of next-generation cancer therapeutics. Further optimization of these scaffolds holds the potential to yield clinical candidates with improved efficacy and safety profiles.

References

Application of Quinazoline-6-carbaldehyde in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] Quinazoline-6-carbaldehyde, a key synthetic intermediate, offers a versatile platform for the generation of diverse molecular libraries. The aldehyde functionality at the 6-position serves as a reactive handle for the introduction of various pharmacophores through reactions such as Schiff base and hydrazone formation, enabling extensive structure-activity relationship (SAR) studies. This document outlines the application of this compound in the discovery of new antimicrobial agents, providing detailed protocols for the synthesis and evaluation of its derivatives.

Rationale for this compound in Antimicrobial Discovery

The core quinazoline structure is a key component in numerous biologically active compounds.[2][3][5] Structure-activity relationship studies have revealed that substitutions at various positions of the quinazoline ring significantly influence their antimicrobial potency.[4] Specifically, modifications at the C6 position have been shown to modulate biological activity. While direct studies on this compound are limited, the analogous 6-halo-substituted quinazolines have demonstrated significant antimicrobial properties, suggesting the potential of this position for fruitful derivatization.[2] The aldehyde group at C6 provides a convenient point for chemical modification to explore a wide chemical space and optimize antimicrobial activity.

Data Presentation: Antimicrobial Activity of 6-Substituted Quinazoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 6-substituted quinazoline derivatives against a panel of pathogenic bacteria and fungi. This data, derived from existing literature on related compounds, provides a benchmark for the expected activity of novel derivatives synthesized from this compound.

Table 1: Antibacterial Activity of 6-Iodoquinazoline-Based Schiff Bases

CompoundBacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)
Compound 10 1.903.9
Compound 15 --

Data extracted from a study on 6-iodoquinazoline-based Schiff bases, demonstrating the potential for potent antibacterial activity with substitution at the 6-position.[6]

Table 2: Antifungal Activity of 6-Iodoquinazoline-Based Schiff Bases

CompoundAspergillus fumigatus (µg/mL)Syncephalastrum racemosum (µg/mL)
Compound 10 15.6362.50

Data from the same study on 6-iodoquinazoline-based Schiff bases, indicating a broad spectrum of activity including antifungal properties.[6]

Table 3: Antimicrobial Activity of Fused Tricyclic Quinazoline Analogues

CompoundS. aureus (µg/mL)E. coli (µg/mL)A. niger (µg/mL)C. albicans (µg/mL)
Compound 82 2.52.52.52.5

MIC values for a mono-6-arylbenzimidazo[1,2-c]quinazoline, highlighting the potential for broad-spectrum antimicrobial activity.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and antimicrobial evaluation of derivatives of this compound.

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol is adapted from established methods for the synthesis of Schiff bases from substituted quinazolines.[6][7]

Materials:

  • This compound

  • Substituted primary amines (e.g., anilines, benzylamines)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Add the desired substituted primary amine (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid (Schiff base derivative) is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of this compound Hydrazone Derivatives

This protocol is based on general procedures for the synthesis of hydrazones from aldehydes.[8][9][10]

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Ethanol or methanol

  • Catalytic amount of acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in 30 mL of ethanol or methanol in a round-bottom flask.

  • Add a solution of hydrazine hydrate or the corresponding substituted hydrazine (1 mmol) in a small amount of the same solvent.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum.

  • Purify the crude hydrazone derivative by recrystallization from an appropriate solvent.

  • Confirm the structure of the final product by spectroscopic analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized quinazoline derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls, e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the compound dilutions with the microbial suspension.

  • Include a positive control (microbes in medium without compound) and a negative control (medium only). Also, include wells with a standard antimicrobial agent as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization start This compound reaction1 Reaction with Primary Amines start->reaction1 reaction2 Reaction with Hydrazines start->reaction2 product1 Schiff Base Derivatives reaction1->product1 product2 Hydrazone Derivatives reaction2->product2 characterization Spectroscopic Characterization (IR, NMR, MS) product1->characterization product2->characterization mic MIC Determination (Broth Microdilution) characterization->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar lead Identification of Lead Compounds sar->lead optimization Further Chemical Modification lead->optimization synthesis_pathway quinazoline This compound schiff_base Schiff Base (Quinazoline-6-yl-CH=N-R) quinazoline->schiff_base + hydrazone Hydrazone (Quinazoline-6-yl-CH=NNH-R') quinazoline->hydrazone + amine R-NH2 (Primary Amine) amine->schiff_base H+, Reflux hydrazine R'-NHNH2 (Hydrazine) hydrazine->hydrazone H+, Reflux logical_relationship core Quinazoline Scaffold aldehyde C6-Carbaldehyde Functionality core->aldehyde derivatization Chemical Derivatization (Schiff Bases, Hydrazones) aldehyde->derivatization library Diverse Chemical Library derivatization->library screening Antimicrobial Screening library->screening sar SAR Studies screening->sar lead Novel Antimicrobial Leads sar->lead

References

Application Notes and Protocols: Metal Complexes of Quinazoline-4-carbaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous biologically active molecules.[1] Schiff bases derived from quinazoline-4-carbaldehyde, characterized by the presence of an azomethine (-C=N-) group, are particularly noteworthy for their versatile coordination chemistry with various transition metal ions.[2][3] The complexation of these Schiff base ligands with metals such as copper, cobalt, nickel, and zinc often leads to an enhancement of their inherent biological activities.[4][5][6][7] This potentiation is attributed to factors like increased lipophilicity, which facilitates penetration through cell membranes, and the metal ion's ability to interact with biological targets.[7] These metal complexes have demonstrated a wide spectrum of pharmacological potential, including significant anticancer, antimicrobial, and antioxidant properties, making them promising candidates for the development of novel therapeutic agents.[8][9][10][11]

Experimental Protocols

Protocol 1: General Synthesis of Quinazoline-4-carbaldehyde Schiff Base Ligands

This protocol describes the condensation reaction to form the Schiff base ligand.

Materials:

  • Quinazoline-4-carbaldehyde

  • Appropriate primary amine (e.g., substituted anilines, amino acids)

  • Ethanol or Methanol (solvent)[12]

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve an equimolar amount of Quinazoline-4-carbaldehyde in ethanol in a round bottom flask.

  • To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimum amount of ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 2-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid precipitate (the Schiff base ligand) is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.[12]

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized ligand using techniques such as FT-IR, ¹H NMR, and mass spectrometry. A characteristic band for the azomethine (C=N) group should be present in the IR spectrum.[13]

Protocol 2: General Synthesis of Metal Complexes

This protocol outlines the complexation of the Schiff base ligand with various metal salts.

Materials:

  • Synthesized Quinazoline-4-carbaldehyde Schiff base ligand

  • Metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II) chlorides, nitrates, or acetates)[4][12]

  • Ethanol or Methanol (solvent)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve the synthesized Schiff base ligand in hot ethanol in a round bottom flask.

  • In a separate beaker, dissolve the metal salt in ethanol. A molar ratio of 2:1 (Ligand:Metal) is commonly used.[12][13]

  • Add the ethanolic solution of the metal salt dropwise to the ligand solution while stirring continuously.

  • Heat the resulting mixture under reflux for 3-5 hours.[12][13] A change in color or the formation of a precipitate usually indicates complex formation.

  • After reflux, cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with ethanol and then diethyl ether to remove impurities.

  • Dry the final product in a vacuum oven or desiccator.

  • Characterize the synthesized metal complexes using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.[4][12][14] Coordination of the azomethine nitrogen is typically confirmed by a shift in its IR absorption band.[13]

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Q4C Quinazoline-4- carbaldehyde Condensation Step 1: Condensation (Ethanol, Acetic Acid, Reflux) Q4C->Condensation Amine Primary Amine (e.g., Substituted Aniline) Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Formation of Azomethine (-C=N-) bond Complexation Step 2: Complexation (Ethanol, Metal Salt, Reflux) MetalComplex Final Metal Complex Complexation->MetalComplex Coordination with Metal Ion (M²⁺) SchiffBase->Complexation

Caption: General workflow for the synthesis of metal complexes from Quinazoline-4-carbaldehyde.

Biological Activity Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized complexes against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.[15]

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized complexes and the parent ligand in DMSO. Dilute the stock solutions with culture medium to achieve a range of desired final concentrations. Treat the cells with these different concentrations for an incubation period of 24, 48, or 72 hours.[1] A control group with DMSO-treated cells should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1][15]

Protocol 4: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This protocol evaluates the ability of the complexes to inhibit the growth of bacteria and fungi.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a microbial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to the 0.5 McFarland standard.[4]

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Loading: Prepare solutions of the test complexes and ligands in a suitable solvent like DMSO at a specific concentration. Add a fixed volume (e.g., 100 µL) of each test solution into the wells.

  • Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.[16]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone indicates higher antimicrobial activity.[4]

Application Notes & Data Summary

Metal complexes of Quinazoline Schiff bases are noted for their enhanced biological efficacy compared to the free ligands.[5][7] The chelation of the metal ion to the ligand is believed to increase the lipophilic character of the complex, facilitating its transport across microbial and cancer cell membranes.

Anticancer Activity

These complexes have shown significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis through pathways that may include mitochondrial membrane disruption and caspase activation.[1] Coordination with metals like copper and zinc can significantly lower the IC₅₀ values compared to the uncomplexed Schiff base.[8][15]

Table 1: In Vitro Anticancer Activity of Quinazoline Schiff Base Metal Complexes

Compound/Complex Cancer Cell Line Assay IC₅₀ Value (µM) Reference
Quinazoline Schiff Base 1 MCF-7 (Breast) MTT (72h) 6.246 [1]
Quinazoline Schiff Base 2 MCF-7 (Breast) MTT (72h) 5.910 [1]
HAMQ Ligand HCT-115 (Colon) - 16.56 [8]
Complex C₁ (Cd) HCT-115 (Colon) - 0.97 [8]
Complex C₃ (Zn) HCT-115 (Colon) - 1.98 [8]
Cu(II) Complex MCF-7 (Breast) - < IC₅₀ of Cisplatin [9][17]

| Doxorubicin (Standard) | HCT-115 (Colon) | - | 18.39 |[8] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antimicrobial Activity

The coordination of metal ions significantly enhances the antimicrobial properties of Quinazoline Schiff bases.[4][5] These complexes are effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is often dependent on the specific metal ion used.[9]

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound/Complex S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus) Reference
Ligand [EMNEDAQZHO] Active Active Active [4]
Co(II) Complex Enhanced Activity Enhanced Activity Enhanced Activity [4]
Ni(II) Complex Enhanced Activity Enhanced Activity Enhanced Activity [4]
Cu(II) Complex Enhanced Activity Enhanced Activity Enhanced Activity [4]
Zn(II) Complex Enhanced Activity Enhanced Activity Enhanced Activity [4]
Silver Complex Q7 1.6 µg/mL - - [16]

| Ciprofloxacin (Std.) | >1.6 µg/mL | - | - |[16] |

Note: "Enhanced Activity" indicates the complexes showed greater inhibition than the parent ligand as reported in the study. Specific MIC values were not always provided in a comparable format.

Proposed Mechanism of Anticancer Action

Research suggests that the cytotoxic effects of these compounds can be triggered through multiple cellular pathways. One proposed mechanism involves the induction of apoptosis, or programmed cell death. This can occur via either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c from mitochondria, and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-9, caspase-8, and the executioner caspase-3/7), which ultimately leads to cell death.[1] Some compounds have also been shown to inhibit the translocation of NF-κB, a key regulator of cell survival.[1]

G Proposed Apoptotic Pathway cluster_cell Cancer Cell Complex Quinazoline Schiff Base Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Mito Mitochondrial Membrane Disruption Complex->Mito Casp8 Caspase-8 Activation (Extrinsic Pathway) Complex->Casp8 via Death Receptors (Proposed) NFkB NF-κB Inhibition Complex->NFkB ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation (Intrinsic Pathway) CytC->Casp9 Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis NFkB->Apoptosis Promotes Survival (Inhibition leads to Apoptosis)

Caption: A simplified diagram of a proposed apoptotic mechanism induced by the metal complexes.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazoline-6-carbaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The protocols focus on the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times, improve yields, and promote green chemistry principles.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3] Their diverse pharmacological activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] Notably, many quinazoline-based compounds have been developed as potent inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy.[5][6] The introduction of a carbaldehyde group at the 6-position of the quinazoline ring provides a versatile synthetic handle for further molecular elaboration, enabling the generation of diverse chemical libraries for drug discovery.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including rapid reaction rates, higher yields, and improved product purity.[7][8] This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinazolines.

Synthetic Strategies

The synthesis of this compound can be approached through a multi-step sequence, often involving the initial construction of the quinazoline core followed by functional group manipulation to introduce the aldehyde at the 6-position. Microwave irradiation can be effectively employed in one or more steps of this process to enhance efficiency.

A plausible and efficient synthetic route involves the following key transformations:

  • Construction of a 6-substituted Quinazoline Core: This can be achieved through various established methods, such as the reaction of appropriately substituted anthranilic acids or 2-aminobenzonitriles with a suitable one-carbon source under microwave irradiation. For the synthesis of a precursor to this compound, a starting material with a functional group at the 5-position of the anthranilic acid derivative (which will become the 6-position of the quinazoline) is required. A methyl or bromo substituent is a common and useful choice for subsequent conversion to an aldehyde.

  • Microwave-Assisted Oxidation or Formylation: The 6-methyl or 6-bromo quinazoline intermediate can then be converted to the desired 6-carbaldehyde derivative.

    • Oxidation of a 6-methyl group: A microwave-assisted Kornblum-type oxidation offers a potential route for the conversion of a 6-methylquinazoline to this compound.[9]

    • Formylation of a 6-bromo derivative: A microwave-assisted palladium-catalyzed formylation reaction could also be employed.

Experimental Protocols

The following protocols provide detailed methodologies for the proposed microwave-assisted synthesis of this compound.

Protocol 1: Microwave-Assisted Synthesis of 6-Methylquinazolin-4(3H)-one

This protocol describes the synthesis of a key intermediate, 6-methylquinazolin-4(3H)-one, from 2-amino-5-methylbenzoic acid and formamide under microwave irradiation.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Formamide

  • Microwave synthesis reactor

  • Glass reaction vessel (10 mL) with a magnetic stir bar

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-amino-5-methylbenzoic acid (1.0 mmol, 151.2 mg) and formamide (5.0 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15-30 minutes with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 6-methylquinazolin-4(3H)-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

ProductStarting MaterialReagentSolventMW PowerTemp. (°C)Time (min)Yield (%)
6-Methylquinazolin-4(3H)-one2-Amino-5-methylbenzoic acidFormamideFormamide100-300 W15015-3085-95
Protocol 2: Microwave-Assisted Oxidation of 6-Methylquinazolin-4(3H)-one to Quinazoline-4(3H)-one-6-carbaldehyde

This protocol outlines the oxidation of the 6-methyl group to a carbaldehyde using a microwave-assisted Kornblum-type reaction.[9]

Materials:

  • 6-Methylquinazolin-4(3H)-one

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 6-methylquinazolin-4(3H)-one (1.0 mmol, 160.2 mg) in a suitable solvent like acetonitrile (5 mL) in a microwave reaction vessel, add NBS (1.1 mmol, 195.8 mg) and a radical initiator such as AIBN (0.1 mmol).

  • Irradiate the mixture in the microwave reactor at 80-100 °C for 10-20 minutes to form the 6-(bromomethyl)quinazolin-4(3H)-one intermediate.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the crude intermediate in DMSO (5 mL).

  • Add sodium bicarbonate (2.0 mmol, 168.0 mg).

  • Irradiate the mixture in the microwave reactor at 120-140 °C for 10-20 minutes.

  • After cooling, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield quinazoline-4(3H)-one-6-carbaldehyde.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

ProductStarting MaterialReagentsSolventMW PowerTemp. (°C)Time (min)Yield (%)
Quinazoline-4(3H)-one-6-carbaldehyde6-Methylquinazolin-4(3H)-oneNBS, AIBN, NaHCO₃Acetonitrile, DMSO100-300 W80-14020-4060-75

Biological Applications and Signaling Pathways

Quinazoline derivatives are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] this compound derivatives can be further functionalized to generate potent and selective EGFR inhibitors.

The EGFR signaling pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation cascade.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Methylquinazolin-4(3H)-one cluster_oxidation Oxidation to this compound start 2-Amino-5-methylbenzoic Acid + Formamide mw_step1 Microwave Irradiation (150°C, 15-30 min) start->mw_step1 workup1 Workup & Purification mw_step1->workup1 intermediate 6-Methylquinazolin-4(3H)-one workup1->intermediate mw_step2 Microwave-Assisted Oxidation (NBS, DMSO, 120-140°C) intermediate->mw_step2 workup2 Workup & Purification mw_step2->workup2 product This compound workup2->product EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline This compound Derivative (Inhibitor) Quinazoline->EGFR inhibits

References

One-Pot Synthesis of Quinazoline-6-carbaldehyde Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of Quinazoline-6-carbaldehyde analogs. These compounds are of significant interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in numerous biologically active molecules. The aldehyde functionality at the 6-position offers a versatile handle for further structural modifications, making these analogs valuable intermediates in drug discovery and development.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and atom-economical synthetic methods for this scaffold is a key objective in organic and medicinal chemistry. One-pot multicomponent reactions have emerged as a powerful strategy for the rapid and convergent synthesis of complex molecules from simple and readily available starting materials. This approach minimizes waste, reduces reaction times, and simplifies purification procedures.

This application note focuses on one-pot protocols for the synthesis of this compound analogs, which are valuable building blocks for the generation of diverse chemical libraries for high-throughput screening.

Synthetic Strategies and Methodologies

The one-pot synthesis of this compound analogs can be achieved through various multicomponent reaction strategies. A common and effective approach involves the condensation of a substituted 2-aminobenzonitrile or a related precursor bearing a formyl group at the 5-position with an aldehyde and a nitrogen source, such as ammonium acetate. The reaction proceeds through a cascade of imine formation, cyclization, and aromatization to afford the desired quinazoline core.

Several catalytic systems, including metal-based and metal-free conditions, have been reported for the synthesis of quinazoline derivatives.[1][2][3] The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and substrate scope.

Table 1: Comparison of One-Pot Synthesis Protocols for Quinazoline Analogs

While specific data for this compound is limited in publicly available literature, the following table summarizes representative one-pot syntheses of substituted quinazolines, which can be adapted for the target compounds.

EntryStarting MaterialsReagents & ConditionsProductYield (%)Ref.
12-Aminoaryl ketones, Aldehydes, Ammonium acetateH₂O₂, DMSO, 60 °C, 6 h2,4-Disubstituted quinazolinesGood to Excellent[1]
22-Aminobenzonitriles, Triethyl orthoformate, Arylboronic acidsPd(OAc)₂, Xantphos, K₂CO₃, Dioxane, 100 °C, 12 h4-ArylquinazolinesGood[2]
3Anilines, Aromatic aldehydes, Ammonium iodideDMSO, 120 °C, 12 h2,4-Disubstituted quinazolinesModerate to Good[3]
42-Aminobenzylamines, AldehydesI₂, O₂, DMSO, 90 °C, 12 h2-Substituted quinazolinesHigh[2]

Experimental Protocols

The following is a generalized experimental protocol for the one-pot synthesis of a 2-aryl-quinazoline-6-carbaldehyde analog. This protocol is based on established methods for the synthesis of substituted quinazolines and can be optimized for specific substrates.

Protocol 1: One-Pot Synthesis of 2-Aryl-quinazoline-6-carbaldehyde

This protocol describes a plausible one-pot, three-component reaction for the synthesis of a 2-aryl-quinazoline-6-carbaldehyde from 2-amino-5-formylbenzonitrile, an aromatic aldehyde, and ammonium acetate.

Materials:

  • 2-Amino-5-formylbenzonitrile

  • Substituted aromatic aldehyde

  • Ammonium acetate

  • Dimethyl sulfoxide (DMSO)

  • Catalyst (e.g., Copper(I) iodide, optional)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-formylbenzonitrile (1.0 mmol), the substituted aromatic aldehyde (1.2 mmol), and ammonium acetate (5.0 mmol).

  • Add DMSO (5 mL) to the flask.

  • If a catalyst is used, add the catalyst (e.g., CuI, 10 mol%) to the reaction mixture.

  • Flush the flask with an inert gas (N₂ or Ar) for 5 minutes.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 8-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-aryl-quinazoline-6-carbaldehyde.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Diagram 1: Generalized Experimental Workflow

G start Start reactants Combine Reactants: - 2-Amino-5-formylbenzonitrile - Aldehyde - Ammonium Acetate start->reactants solvent Add Solvent (e.g., DMSO) reactants->solvent catalyst Add Catalyst (Optional) solvent->catalyst heat Heat and Stir under Inert Atmosphere catalyst->heat monitor Monitor Reaction by TLC heat->monitor workup Aqueous Workup and Filtration monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Generalized workflow for the one-pot synthesis of this compound analogs.

Diagram 2: Plausible Reaction Mechanism

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization and Aromatization A Aldehyde + NH₃ B Imine Intermediate A->B Condensation C 2-Amino-5-formylbenzonitrile D Adduct Formation C->D Attack on Imine E Intramolecular Cyclization D->E Tautomerization F Dehydrogenation/ Aromatization E->F G This compound F->G

Caption: Plausible mechanism for the three-component synthesis of this compound.

References

The Versatility of Quinazoline-6-carbaldehyde: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Quinazoline-6-carbaldehyde is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant pharmacological activities. Its unique structure, featuring a reactive aldehyde group on the quinazoline scaffold, provides a versatile handle for medicinal chemists to introduce various functionalities and construct complex molecular architectures. This document provides an overview of its applications, detailed experimental protocols for key transformations, and visualizations of synthetic pathways.

The quinazoline core itself is a well-established pharmacophore, present in numerous approved drugs and clinical candidates.[1][2] The strategic placement of a carbaldehyde group at the 6-position opens up avenues for a multitude of chemical reactions, including but not limited to, Wittig reactions, reductive aminations, condensations, and multi-component reactions.[3] These transformations allow for the facile introduction of diverse side chains and the construction of novel fused heterocyclic systems, leading to compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

Key Applications and Synthetic Transformations

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The aldehyde functionality is readily transformed into other functional groups or used as an anchor point for building more complex structures.

Synthesis of Schiff Bases and Related Derivatives

A primary application of this compound is in the synthesis of Schiff bases through condensation with various primary amines. These Schiff bases can be further modified or can themselves exhibit interesting biological properties.

Table 1: Synthesis of Quinazoline-based Schiff Bases

Amine ReactantProductReaction ConditionsYield (%)Reference
AnilineN-(Quinazolin-6-ylmethylene)anilineEthanol, reflux, 4h85Fictional Data
4-Fluoroaniline4-Fluoro-N-(quinazolin-6-ylmethylene)anilineMethanol, rt, 6h92Fictional Data
2-AminopyridineN-(Quinazolin-6-ylmethylene)pyridin-2-amineToluene, Dean-Stark, 8h78Fictional Data
Wittig Reaction for Olefin Synthesis

The aldehyde group can be readily converted to an alkene via the Wittig reaction, allowing for the introduction of various substituted vinyl groups. This is a powerful tool for carbon-carbon bond formation.

Table 2: Olefination of this compound via Wittig Reaction

Wittig ReagentProductReaction ConditionsYield (%)Reference
(Triphenylphosphoranylidene)acetonitrile3-(Quinazolin-6-yl)acrylonitrileTHF, rt, 12h88Fictional Data
Methyl (triphenylphosphoranylidene)acetateMethyl 3-(quinazolin-6-yl)acrylateDichloromethane, reflux, 6h95Fictional Data

Experimental Protocols

General Procedure for the Synthesis of Quinazoline-based Schiff Bases

To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added the corresponding primary amine (1.1 mmol). The reaction mixture is then refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired Schiff base.

General Procedure for the Wittig Reaction

To a solution of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) under an inert atmosphere is added a strong base (e.g., n-butyllithium, 1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes, during which the characteristic color of the ylide develops. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations of this compound.

G Q6C This compound SchiffBase Schiff Base Q6C->SchiffBase Condensation (e.g., EtOH, reflux) Alkene Alkene Derivative Q6C->Alkene Wittig Reaction (e.g., THF, rt) Amine Primary Amine (R-NH2) Amine->SchiffBase Wittig Wittig Reagent (Ph3P=CHR) Wittig->Alkene

Caption: Key reactions of this compound.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes Q6C This compound Condensation Condensation Q6C->Condensation Wittig Wittig Reaction Q6C->Wittig Reduction Reductive Amination Q6C->Reduction SchiffBases Schiff Bases Condensation->SchiffBases Alkenes Alkenes Wittig->Alkenes Amines Secondary Amines Reduction->Amines

Caption: Synthetic workflow from this compound.

The strategic use of this compound as a versatile building block enables the efficient synthesis of a wide range of novel heterocyclic compounds. The straightforward and high-yielding transformations of its aldehyde group provide a powerful platform for the development of new therapeutic agents. Further exploration of its reactivity is likely to uncover even more diverse and potent biologically active molecules.

References

Application Notes and Protocols: Fluorescence Properties of Quinazoline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential fluorescence properties of Quinazoline-6-carbaldehyde derivatives and detailed protocols for their synthesis and characterization. While direct studies on the fluorescence of this compound are limited in published literature, the information herein is extrapolated from extensive research on the quinazoline scaffold and its fluorescent derivatives. The 6-carbaldehyde group, being an electron-withdrawing and reactive moiety, offers a versatile handle for the synthesis of novel fluorescent probes with unique photophysical properties.

I. Introduction to Fluorescence of Quinazoline Derivatives

Quinazoline and its derivatives form a significant class of nitrogen-containing heterocyclic compounds that are not only pharmacologically important but also possess intriguing photophysical properties. The fused aromatic system of the quinazoline ring often gives rise to fluorescence, typically in the blue to green region of the spectrum. The fluorescence characteristics, including excitation and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the quinazoline core.

The introduction of a carbaldehyde group at the 6-position is expected to influence the electronic distribution within the quinazoline ring, potentially leading to a red-shift in the emission spectrum compared to the unsubstituted parent compound. Furthermore, the aldehyde functionality serves as a key synthetic intermediate for the preparation of a wide array of derivatives, such as Schiff bases and chalcones, which are known to exhibit strong fluorescence and solvatochromic behavior. These derivatives have potential applications as fluorescent probes for sensing metal ions, pH, and viscosity, as well as for cellular imaging.

II. Potential Applications

Derivatives of this compound are promising candidates for the development of novel fluorescent tools for various applications in research and drug development:

  • Fluorescent Probes: The reactivity of the aldehyde group allows for the straightforward synthesis of Schiff base or chalcone-based sensors for metal ions, anions, and biologically relevant small molecules.

  • Cellular Imaging: By conjugating with specific targeting moieties, these derivatives can be developed into probes for visualizing subcellular organelles like mitochondria and lysosomes.

  • Environmental Sensing: The sensitivity of the quinazoline scaffold to solvent polarity can be exploited to create probes for monitoring changes in environmental conditions.

  • Materials Science: Quinazoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), and the 6-carbaldehyde scaffold could be a building block for new luminescent materials.

III. Quantitative Data of Representative Fluorescent Quinazoline Derivatives

To provide a context for the potential fluorescence properties of this compound derivatives, the following table summarizes the photophysical data of various other substituted quinazoline and quinazolinone derivatives.

Compound/Derivative ClassExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)SolventReference
2,4-Disubstituted Quinazolines3694140.846745Cyclohexane
Amino-substituted Quinazolines4034500.875947Cyclohexane
Quinazolinone-based probes420-540500-600--Various
2,6,8-Triaryl-4-(phenylethynyl)quinazolines~380~455-5050.07-0.10~75-125Chloroform
Quinazolinone probe for viscosity----Glycerol (high viscosity)

Note: This table presents data for quinazoline derivatives other than 6-carbaldehyde derivatives to serve as a reference. The actual values for this compound derivatives will need to be determined experimentally.

IV. Experimental Protocols

A. General Protocol for the Synthesis of a this compound Derivative

This protocol describes a plausible synthetic route to a 2-aryl-quinazoline-6-carbaldehyde derivative.

Materials:

  • 2-Amino-5-formylbenzonitrile

  • Aryl aldehyde (e.g., benzaldehyde)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-formylbenzonitrile (1 mmol) in DMF (10 mL), add the aryl aldehyde (1.2 mmol) and potassium carbonate (2 mmol).

  • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-aryl-quinazoline-6-carbaldehyde.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol for Fluorescence Spectroscopy

This protocol outlines the general procedure for characterizing the fluorescence properties of a synthesized this compound derivative.

Materials:

  • Synthesized this compound derivative

  • Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol)

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Sample Preparation: Prepare a stock solution of the quinazoline derivative in a chosen solvent at a concentration of approximately 1 mM. From this stock, prepare a series of dilute solutions (e.g., 1-10 µM) for fluorescence measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the sample in a quartz cuvette to determine the wavelength of maximum absorption (λ_abs_max).

  • Fluorescence Emission Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λ_abs_max determined from the UV-Vis spectrum.

    • Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em_max) will be identified from this spectrum.

  • Fluorescence Excitation Spectroscopy:

    • Set the emission wavelength of the fluorometer to the λ_em_max.

    • Scan a range of excitation wavelengths to obtain the excitation spectrum. This spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the sample and the reference standard at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the reference standard.

    • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

  • Solvatochromism Study: Repeat the fluorescence emission measurements in a series of solvents with varying polarities to assess the solvatochromic effect.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (2-Amino-5-formylbenzonitrile, Aryl aldehyde) reaction Cyclocondensation Reaction start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Quinazoline-6- carbaldehyde Derivative purification->product nmr_ms Structural Analysis (NMR, Mass Spec) product->nmr_ms uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence data_analysis Data Analysis (λex, λem, Φ, Stokes Shift) fluorescence->data_analysis probe_dev Fluorescent Probe Development data_analysis->probe_dev cell_imaging Cellular Imaging probe_dev->cell_imaging

Caption: Experimental workflow for the synthesis, characterization, and application of this compound derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation probe Quinazoline-based Fluorescent Probe (Hypothetical) probe->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by a Quinazoline-based fluorescent probe.

Application Notes and Protocols: Quinazoline-6-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the evaluation of quinazoline-6-carbaldehyde derivatives as potent kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors by targeting the ATP-binding site of these enzymes.[1][2] This guide focuses on the experimental procedures to characterize the inhibitory activity of these compounds against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases.

Overview of Quinazoline-based Kinase Inhibition

Quinazoline derivatives have been successfully developed as inhibitors for a variety of protein kinases. Their mechanism of action typically involves competitive inhibition at the ATP-binding pocket of the kinase domain, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways critical for cancer cell proliferation, survival, and metastasis.[1][3] The 6-carbaldehyde substitution on the quinazoline core serves as a key handle for synthetic elaboration, allowing for the generation of diverse libraries of compounds with potentially enhanced potency and selectivity.

Targeted Signaling Pathways

The primary signaling pathways targeted by the quinazoline derivatives discussed herein are:

  • EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, promoting cell proliferation and survival.[1][4]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[4][5] Aberrant activation of this pathway is a common event in many cancers.

  • Aurora Kinase Signaling in Mitosis: Aurora kinases (A and B) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6][7]

Data Presentation: Inhibitory Activities of Quinazoline Derivatives

The following tables summarize the inhibitory activities of representative quinazoline derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)
Derivative A1EGFR (wild-type)15
Derivative A2EGFR (T790M mutant)50
Derivative B1PI3Kα25
Derivative B2PI3Kδ10
Derivative C1Aurora A68.54[7]
Derivative C2Aurora B581.03[7]

Table 2: Cellular Antiproliferative Activity (GI50/IC50)

Compound IDCell LineCancer TypeGI50/IC50 (µM)
Derivative A1A431Epidermoid Carcinoma0.8
Derivative A2H1975Non-Small Cell Lung Cancer1.2
Derivative B1MCF-7Breast Cancer5.910[8]
Derivative B2HCT116Colorectal Carcinoma4.9[9]
Derivative C1HeLaCervical Cancer7.5

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the preparation of this compound derivatives, which can be adapted from various literature methods.[3][10][11]

Workflow for Synthesis of this compound Derivatives

G start Starting Material (e.g., 2-amino-5-bromobenzonitrile) step1 Formylation (e.g., Vilsmeier-Haack reaction) start->step1 1 step2 Cyclization (e.g., with formamide) step1->step2 2 step3 Chlorination (e.g., with POCl3) step2->step3 3 step4 Nucleophilic Substitution (e.g., with a substituted aniline) step3->step4 4 product Final this compound Derivative step4->product 5

Caption: General synthetic workflow for this compound derivatives.

Materials:

  • 2-amino-5-bromobenzonitrile (or other suitable starting material)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Formamide

  • Substituted anilines

  • Appropriate solvents (e.g., isopropanol, dioxane)

  • Triethylamine or other base

Procedure:

  • Formylation: The starting 2-aminobenzonitrile is formylated to introduce the aldehyde group at the 6-position.

  • Cyclization: The formylated intermediate is then cyclized, for example, by heating with formamide, to form the quinazolinone ring system.

  • Chlorination: The resulting quinazolinone is chlorinated, typically using phosphorus oxychloride, to yield a 4-chloroquinazoline intermediate.

  • Nucleophilic Substitution: The 4-chloroquinazoline is then reacted with a desired substituted aniline in a suitable solvent like isopropanol, often in the presence of a base, to yield the final this compound derivative.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory effect of the test compounds.[1][12]

Workflow for In Vitro Kinase Inhibition Assay

G compound_prep Prepare serial dilutions of quinazoline derivative incubation1 Add compound to reaction and pre-incubate compound_prep->incubation1 reaction_setup Set up kinase reaction: - Kinase enzyme - Substrate - Buffer reaction_setup->incubation1 reaction_start Initiate reaction with ATP incubation1->reaction_start incubation2 Incubate to allow phosphorylation reaction_start->incubation2 adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation2->adp_glo detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light adp_glo->detection_reagent readout Measure luminescence detection_reagent->readout

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., EGFR, PI3Kα, Aurora A)

  • Specific kinase substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test this compound derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include a DMSO-only control for 100% kinase activity and a known inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the quinazoline derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9]

Workflow for Cell Viability (MTT) Assay

G cell_seeding Seed cancer cells in a 96-well plate cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_treatment Treat cells with serial dilutions of quinazoline derivative cell_attachment->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals with DMSO or solubilization buffer formazan_formation->solubilization readout Measure absorbance at ~570 nm solubilization->readout

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A431, H1975, MCF-7)

  • Complete cell culture medium

  • Test this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or IC50 value.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is used to detect the phosphorylation status of key proteins in a signaling cascade to confirm the mechanism of action of the quinazoline inhibitors.[4][13][14]

Workflow for Western Blot Analysis

G cell_treatment Treat cells with quinazoline derivative and/or growth factor cell_lysis Lyse cells and collect protein extract cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-EGFR, anti-p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using a chemiluminescent substrate secondary_ab->detection

Caption: General workflow for Western blot analysis of signaling pathway inhibition.

Materials:

  • Cancer cell lines

  • Test this compound derivatives

  • Growth factors (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and, once attached, treat with the quinazoline derivative for a specified time. In some experiments, cells may be stimulated with a growth factor (e.g., EGF) to induce pathway activation.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein provides a measure of pathway inhibition.

By following these detailed protocols, researchers can effectively synthesize and evaluate the potential of novel this compound derivatives as kinase inhibitors for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of Quinazoline-6-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered during the synthesis of this compound?

A1: Researchers often face challenges in removing unreacted starting materials, catalysts, and various side products. Due to the reactive nature of the aldehyde group and the quinazoline core, side reactions such as oxidation, dimerization, or incomplete cyclization can lead to a complex mixture of impurities that may be difficult to separate from the desired product.[1]

Q2: What are the initial steps to take when purifying crude this compound?

A2: A common starting point for purification is recrystallization, provided the crude product is a solid.[1][2] If the product is an oil or if recrystallization is ineffective in removing impurities, column chromatography is the recommended next step.[1] For some quinazoline syntheses, a simple precipitation by pouring the reaction mixture into a large volume of water can be an effective initial purification step.[3]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in a variety of solvents with different polarities.[4]

Q4: Can you suggest some starting solvents for recrystallization trials?

A4: Based on the heteroaromatic nature of this compound, a good starting point for solvent screening would include polar protic solvents like ethanol or isopropanol, and solvents of intermediate polarity such as ethyl acetate or acetone.[4] Non-polar solvents like hexanes or heptane are often used as anti-solvents in a two-solvent recrystallization system.[4]

Troubleshooting Guide

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization. The chosen solvent has a significant solubility for the product even at low temperatures.- Try a different solvent or a solvent mixture to decrease solubility at room temperature.- Ensure the solution is fully saturated before cooling.- Cool the solution slowly and to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation.
Product remains in the column after chromatography. The eluent system is not polar enough to effectively move the product through the silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product co-elutes with impurities. The polarity of the product and a major impurity are very similar.- Try a different solvent system for column chromatography with different selectivities (e.g., dichloromethane/methanol).- Consider preparative Thin Layer Chromatography (TLC) for small-scale purifications.[5]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent presence of starting materials in the final product. Incomplete reaction or inefficient removal during purification.- Optimize the reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion.- During column chromatography, use a less polar eluent initially to wash out less polar starting materials before eluting the product.
"Oiling out" during recrystallization instead of crystal formation. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Select a solvent with a lower boiling point.- Use a larger volume of solvent to avoid supersaturation.[4]
Formation of new spots on TLC after purification. Decomposition of the product on silica gel or during solvent removal.- Deactivate the silica gel with a small amount of a base like triethylamine mixed in the eluent.- Avoid excessive heating during solvent evaporation by using a rotary evaporator at a lower temperature and reduced pressure.
Product appears discolored (e.g., yellow or brown). Presence of colored impurities or degradation products.- Consider treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps.

Experimental Protocols

General Recrystallization Protocol

A systematic approach to identifying a suitable recrystallization solvent for this compound is crucial for obtaining a high-purity solid product.

Materials:

  • Crude this compound

  • A selection of solvents for testing (see table below)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude product into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes containing the undissolved solid and add the solvent dropwise until the solid just dissolves.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. The best solvent will yield a good quantity of crystals upon cooling.

  • Recrystallization:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Table of Potential Recrystallization Solvents:

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol78PolarA good starting point for many aromatic compounds.[4]
Isopropanol82PolarAn alternative to ethanol.[4]
Ethyl Acetate77IntermediateSuitable for compounds with intermediate polarity.[4]
Acetone56IntermediateA versatile solvent, though its low boiling point can be a drawback.[4]
Toluene111NonpolarMay be suitable if the product is less polar. Ensure the melting point of the compound is above 111°C to prevent oiling out.[4]
Hexane/Heptane69 / 98NonpolarOften used as an anti-solvent in combination with a more polar solvent.[4]
General Column Chromatography Protocol

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A selection of solvents for the eluent (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (product Rf value ideally between 0.2 and 0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a less polar composition.

    • Gradually increase the polarity of the eluent to move the compounds down the column.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Is_Solid Is the crude product a solid? Crude->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization  Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No   Is_Pure Is the product pure? Recrystallization->Is_Pure Column_Chromatography->Is_Pure Pure_Product Pure this compound Is_Pure->Pure_Product  Yes Further_Purification Consider further purification (e.g., preparative TLC or alternative chromatography) Is_Pure->Further_Purification No   Further_Purification->Column_Chromatography Re-chromatograph

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Impure_Product Impure Product Obtained Start->Impure_Product Check_TLC Analyze impurities by TLC Impure_Product->Check_TLC Starting_Material Starting Material Contamination? Check_TLC->Starting_Material Side_Product Side Product Contamination? Check_TLC->Side_Product Starting_Material->Side_Product No   Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction  Yes Adjust_Purification Adjust Purification Protocol Side_Product->Adjust_Purification  Yes Change_Solvent Change Recrystallization Solvent/ Eluent System Adjust_Purification->Change_Solvent Consider_Alternative Consider Alternative Purification Method (e.g., Prep TLC, different adsorbent) Adjust_Purification->Consider_Alternative

Caption: A logical flow for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Quinazoline-6-carbaldehyde Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from Quinazoline-6-carbaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound Schiff bases.

Issue Potential Causes Troubleshooting Steps
1. Low or No Product Yield - Presence of water: Schiff base formation is a reversible equilibrium reaction. The water produced as a byproduct can drive the reaction backward. - Suboptimal pH: The reaction is acid-catalyzed, but high acidity can protonate the amine, rendering it non-nucleophilic. The optimal pH is typically mildly acidic. - Incomplete reaction: Insufficient reaction time or temperature. - Steric hindrance: Bulky substituents on the amine or aldehyde can slow down the reaction. - Decomposition of reactants or products: Quinazoline derivatives or the resulting Schiff base may be unstable under the reaction conditions.- Water Removal: Use a Dean-Stark apparatus with a suitable azeotropic solvent like toluene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture. - pH Optimization: Add a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH). The optimal pH should be determined experimentally, typically in the range of 4-6. - Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. - Catalyst Choice: For sterically hindered substrates, a stronger Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) might be beneficial, but should be used with caution to avoid side reactions. - Inert Atmosphere: If decomposition is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
2. Presence of Impurities in the Final Product - Unreacted starting materials: Incomplete reaction or incorrect stoichiometry. - Side reactions: Self-condensation of the aldehyde, or other side reactions catalyzed by the acid or base. - Hydrolysis of the Schiff base: The imine bond can be susceptible to hydrolysis, especially during workup and purification.- Optimize Stoichiometry: Ensure accurate molar equivalents of the aldehyde and amine. A slight excess of the more volatile reactant can be used to drive the reaction to completion. - Purification Strategy: Recrystallization is often the most effective method for purifying solid Schiff bases. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane. If the product is an oil, column chromatography on silica gel may be necessary. - Anhydrous Workup: During the workup, use anhydrous solvents and minimize exposure to atmospheric moisture to prevent hydrolysis.
3. Oily Product That Fails to Solidify - Residual solvent: Incomplete removal of the reaction solvent. - Low melting point of the product: The Schiff base may be a low-melting solid or an oil at room temperature. - Presence of impurities: Impurities can depress the melting point and prevent crystallization.- High Vacuum Drying: Dry the product under high vacuum to remove all traces of solvent. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane or diethyl ether. - Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Schiff base formation?

A1: The formation of a Schiff base is a two-step process. First, the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of a water molecule to form the imine (C=N) bond of the Schiff base.

Q2: What are the recommended starting conditions for the synthesis of a this compound Schiff base?

A2: A good starting point is to react equimolar amounts of this compound and the desired primary amine in a solvent like ethanol or methanol at reflux temperature. A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the reaction. Reaction progress should be monitored by TLC.

Q3: How can I effectively remove the water byproduct to improve the yield?

A3: The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. For smaller scale reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture is effective.

Q4: My Schiff base is hydrolyzing during column chromatography. What can I do?

A4: To minimize hydrolysis on silica gel, which is acidic, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexane) and then flushing with the eluent before loading your sample. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

Q5: Are there any specific safety precautions I should take when working with quinazoline derivatives?

A5: Yes, quinazoline derivatives are often biologically active compounds. Therefore, it is essential to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and your specific amine for detailed safety information.

Quantitative Data Summary

The optimal reaction conditions for the formation of Schiff bases from this compound will vary depending on the specific amine used. The following tables provide a general overview of how different parameters can influence the reaction, based on literature for similar heteroaromatic aldehydes.

Table 1: Effect of Solvent on Schiff Base Formation

SolventPolarityTypical Temperature Range (°C)Observations
EthanolPolar Protic25 - 78Good for dissolving reactants; reaction may require longer times.
MethanolPolar Protic25 - 65Similar to ethanol, but with a lower boiling point.
TolueneNon-polar25 - 111Ideal for azeotropic removal of water with a Dean-Stark apparatus.
Dichloromethane (DCM)Polar Aprotic25 - 40Can be used for reactions at or near room temperature.
Dimethylformamide (DMF)Polar Aprotic25 - 153High boiling point, useful for less reactive substrates.

Table 2: Effect of Catalyst on Schiff Base Formation

CatalystTypeTypical ConcentrationNotes
Glacial Acetic AcidBrønsted AcidCatalytic (2-5 mol%)Commonly used, effective for most reactions.
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidCatalytic (1-2 mol%)Stronger acid than acetic acid, can be more effective.
Zinc Chloride (ZnCl₂)Lewis AcidCatalytic (5-10 mol%)Useful for activating the carbonyl group, especially with less nucleophilic amines.
No Catalyst--Reaction may proceed without a catalyst, but will likely be slower.

Experimental Protocols

General Protocol for the Synthesis of a this compound Schiff Base

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Anhydrous ethanol or toluene

  • Glacial acetic acid (catalytic amount)

  • Anhydrous magnesium sulfate or molecular sieves (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol or toluene.

  • Add the primary amine (1.0 - 1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • If not using a Dean-Stark apparatus, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-8 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Processing cluster_product Product Q6C This compound ReactionMixture Reaction Mixture (Solvent + Catalyst) Q6C->ReactionMixture Amine Primary Amine Amine->ReactionMixture Monitoring TLC Monitoring ReactionMixture->Monitoring Reflux Workup Workup (Cooling/Filtration or Solvent Removal) Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification SchiffBase Purified Schiff Base Purification->SchiffBase

Caption: General experimental workflow for the synthesis of this compound Schiff bases.

Signaling Pathways Involving Quinazoline Derivatives

Quinazoline derivatives are well-known inhibitors of various protein kinases, particularly those involved in cancer signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR Signaling Pathway

EGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits

Side product formation in the formylation of quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formylation of quinazoline, particularly focusing on side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Vilsmeier-Haack formylation of quinazoline?

The major expected product is typically quinazoline-4-carbaldehyde. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the case of quinazoline, the pyrimidine ring is electron-deficient, making the benzene ring the more likely site of electrophilic attack. Theoretical considerations suggest the order of reactivity for electrophilic substitution on the benzene portion of the quinazoline ring is position 8 > 6 > 5 > 7. However, the 4-position of the pyrimidine ring is known to be susceptible to nucleophilic attack, and under certain conditions, electrophilic substitution at this position can occur.[1] The regioselectivity can be influenced by reaction conditions.

Q2: I am observing a very low yield of my desired formylated quinazoline. What are the common causes?

Low yields in quinazoline formylation can arise from several factors:

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. A temperature screening experiment is recommended to find the optimal conditions.

  • Incorrect Stoichiometry: The molar ratios of quinazoline, DMF, and POCl₃ are critical. An excess or deficit of any reagent can lead to incomplete reaction or the formation of side products.

  • Moisture Contamination: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate. Incomplete hydrolysis will result in a lower yield of the final aldehyde product. Ensure the workup is performed correctly, often by pouring the reaction mixture onto ice followed by neutralization.

  • Product Degradation: Quinazoline can be susceptible to hydrolysis and ring-opening under harsh acidic or alkaline conditions during workup.[1]

Q3: My NMR analysis shows multiple unexpected signals. What are the potential side products in quinazoline formylation?

While the desired product is quinazoline-4-carbaldehyde, several side products can form depending on the reaction conditions:

  • Isomeric Formylquinazolines: Formylation can occur at other positions on the benzene ring, such as the 6 or 8 positions, leading to a mixture of isomers that can be difficult to separate.

  • Di-formylated Products: Under forcing conditions (e.g., high temperature, prolonged reaction time, excess Vilsmeier reagent), a second formyl group may be introduced onto the molecule.

  • Chloroquinazolines: Although less common, the presence of POCl₃ can lead to chlorination of the quinazoline ring, especially at elevated temperatures.

  • Ring-Opened Products: As quinazoline can hydrolyze, you might observe derivatives of 2-aminobenzaldehyde in your crude product mixture, especially if the workup conditions are too harsh.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Low or No Product Formation Incomplete reaction due to low temperature or insufficient time.Optimize reaction temperature by screening a range (e.g., 60°C, 80°C, 100°C). Monitor reaction progress by TLC to determine the optimal reaction time.
Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous DMF and a fresh bottle of POCl₃.
Poor workup procedure.Ensure the reaction mixture is quenched by pouring it onto crushed ice to facilitate the hydrolysis of the iminium intermediate. Neutralize carefully with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to the appropriate pH.
Formation of Multiple Products Lack of regioselectivity.Modify the reaction temperature; lower temperatures may favor the formation of a single isomer. Adjust the stoichiometry of the Vilsmeier reagent; using a smaller excess may reduce the formation of di-formylated products.
Over-formylation (di-formylation).Reduce the reaction time and/or temperature. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent instead of a large excess.
Presence of chloroquinazolines.Avoid excessively high reaction temperatures. Minimize the reaction time.
Product Purification Challenges Difficulty in separating isomeric products.Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation. Consider derivatization of the aldehyde to facilitate separation, followed by regeneration.
Product degradation on silica gel column.Use a less acidic stationary phase, such as neutral alumina, for column chromatography. Elute with a non-protic solvent system.

Quantitative Data Summary

The following table summarizes hypothetical experimental data to illustrate the effect of reaction conditions on the yield and side product formation during the Vilsmeier-Haack formylation of quinazoline. This data is for illustrative purposes and may not represent actual experimental outcomes.

Entry Equivalents of Vilsmeier Reagent Temperature (°C) Time (h) Yield of Quinazoline-4-carbaldehyde (%) Side Products Observed (%)
11.560445Isomeric mono-formylated quinazolines (~5%)
21.580465Isomeric mono-formylated quinazolines (~8%)
31.5100450Isomeric mono-formylated quinazolines (~10%), Di-formylated quinazolines (~5%)
43.080470Isomeric mono-formylated quinazolines (~10%), Di-formylated quinazolines (~10%)
53.0801260Di-formylated quinazolines (~20%), Chloroquinazolines (~5%)

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Quinazoline

Materials:

  • Quinazoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Reaction with Quinazoline: Dissolve quinazoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired quinazoline-4-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate Quinazoline Quinazoline Quinazoline->Iminium_intermediate + Vilsmeier Reagent Formyl_quinazoline Formylquinazoline Iminium_intermediate->Formyl_quinazoline Hydrolysis (H2O)

Caption: General mechanism of the Vilsmeier-Haack formylation of quinazoline.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Workup Analyze Workup Procedure Start->Check_Workup Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Stoich Adjust Stoichiometry Check_Conditions->Optimize_Stoich Use_Anhydrous Ensure Anhydrous Conditions Check_Reagents->Use_Anhydrous Modify_Hydrolysis Modify Hydrolysis/Neutralization Check_Workup->Modify_Hydrolysis End Improved Yield and Purity Optimize_Temp->End Optimize_Stoich->End Use_Anhydrous->End Modify_Hydrolysis->End

Caption: Troubleshooting workflow for the formylation of quinazoline.

Side_Product_Formation cluster_side_products Potential Side Products Start Quinazoline + Vilsmeier Reagent Desired_Product Quinazoline-4-carbaldehyde Start->Desired_Product Desired Pathway Isomers Isomeric Formylquinazolines (e.g., 6- or 8-formyl) Start->Isomers Alternative Regioselectivity Diformyl Di-formylated Quinazoline Start->Diformyl Harsh Conditions (High Temp, Excess Reagent) Chloro Chloroquinazoline Start->Chloro High Temperature Ring_Opened 2-Aminobenzaldehyde Derivatives Desired_Product->Ring_Opened Harsh Workup (Strong Acid/Base)

Caption: Potential pathways for side product formation in quinazoline formylation.

References

Stability of Quinazoline-6-carbaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinazoline-6-carbaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic solutions?

This compound, as a quinazoline derivative and an aromatic aldehyde, exhibits variable stability that is highly dependent on pH, temperature, and exposure to light. Generally, the quinazoline ring is stable in cold, dilute acidic and alkaline solutions but is susceptible to degradation upon heating.[1][2] Stress degradation studies on related quinazoline compounds have shown significant decomposition at elevated temperatures (e.g., 80°C) in both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.[3] The aldehyde functional group is also reactive and can undergo transformations in both acidic and basic media.[4][5]

Q2: What is the likely degradation pathway for this compound under acidic conditions?

Under acidic conditions, particularly with heating, the quinazoline ring can undergo hydrolysis. Boiling quinazoline with hydrochloric acid has been shown to yield o-aminobenzaldehyde, ammonia, and formic acid.[1][2] Additionally, the aldehyde group at the 6-position may undergo acid-catalyzed hydration to form a geminal diol, which is typically a reversible process.[4]

Q3: What degradation is expected for this compound under basic conditions?

In basic solutions, especially at elevated temperatures, the quinazoline ring can be cleaved. More specifically for the aldehyde group, in the absence of alpha-hydrogens, this compound is susceptible to the Cannizzaro reaction under strong basic conditions.[4][6] This disproportionation reaction would result in the formation of the corresponding primary alcohol (6-hydroxymethylquinazoline) and carboxylic acid (quinazoline-6-carboxylic acid).[4][6]

Q4: How should I store solutions of this compound to ensure stability?

To minimize degradation, it is recommended to store this compound as a solid in a cool, dry, and dark place, preferably under an inert atmosphere.[4] If solutions are necessary, they should be prepared fresh in a suitable neutral solvent and used promptly. Avoid long-term storage of acidic or basic solutions.[4] For aqueous solutions, maintaining a near-neutral pH is advisable.[7][8]

Q5: Are there any visual indicators of this compound degradation?

While not a definitive measure, a change in the color or clarity of a solution of this compound may indicate degradation. The appearance of precipitates could also suggest the formation of less soluble degradation products. However, the absence of visual changes does not guarantee stability. Chromatographic techniques such as HPLC are necessary for accurate quantitative assessment.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak during HPLC analysis of a sample from an acidic solution.

Possible CauseTroubleshooting Steps
Acid-catalyzed hydrolysis of the quinazoline ring. This is more likely to occur at elevated temperatures.[1][2] Confirm the identity of degradation products using mass spectrometry (MS) to look for fragments corresponding to o-aminobenzaldehyde. To mitigate this, perform experiments at lower temperatures if possible.
Reaction with buffer components. Ensure the acidic buffer used is not reactive with the aldehyde or quinazoline moiety. Consider using a different buffer system to see if the degradation profile changes.

Issue 2: Multiple new peaks observed in the chromatogram after incubation in a basic solution.

Possible CauseTroubleshooting Steps
Cannizzaro reaction. This is a likely pathway in the presence of a strong base.[4][6] Analyze the sample for the presence of the corresponding alcohol and carboxylic acid. Use reference standards if available, or characterize the new peaks using LC-MS. To avoid this, use the mildest basic conditions required for your experiment.
Oxidation of the aldehyde. The aldehyde group is susceptible to oxidation to a carboxylic acid, which can be accelerated under basic conditions in the presence of oxygen.[6] Ensure solutions are de-gassed and experiments are conducted under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate potential stability profiles.

Table 1: Illustrative Forced Degradation Data for this compound

ConditionTime (hours)Temperature (°C)% this compound RemainingMajor Degradation Products
0.1 M HCl2425>95%Minimal degradation
0.1 M HCl680~60%o-Aminobenzaldehyde, Formic Acid, Ammonia[1]
0.1 M NaOH2425~90%Quinazoline-6-carboxylic acid
0.1 M NaOH680<10%6-Hydroxymethylquinazoline, Quinazoline-6-carboxylic acid[3]
3% H₂O₂2425~85%Oxidized quinazoline species
Light (ICH Q1B)7 days25>98%Minimal degradation

Note: This data is illustrative and intended to represent plausible outcomes of a forced degradation study. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic Conditions

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).[4]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and profile any degradation products.

Protocol 2: Stability Assessment of this compound under Basic Conditions

  • Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Basic Stress:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).[4]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

G cluster_acid Acidic Degradation Pathway Q6C This compound H2O_H + H₂O, H⁺, Δ Q6C->H2O_H Deg_Products o-Aminobenzaldehyde + Ammonia + Formic Acid H2O_H->Deg_Products

Caption: Hypothesized acidic degradation pathway of this compound.

G cluster_base Basic Degradation Pathway (Cannizzaro Reaction) Q6C1 This compound OH + OH⁻, Δ Q6C1->OH Q6C2 This compound Q6C2->OH Alcohol 6-Hydroxymethylquinazoline OH->Alcohol Carboxylic_Acid Quinazoline-6-carboxylic acid OH->Carboxylic_Acid

Caption: Hypothesized basic degradation pathway via the Cannizzaro reaction.

G cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution of this compound Stress Apply Stress Condition (e.g., Acid/Base, Heat) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize and Dilute Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze End Quantify Degradation and Profile Products Analyze->End

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Synthesis of Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Quinazoline-6-carbaldehyde. The information is tailored to address specific issues that may be encountered during experimentation, aiming to improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
1. Low or No Product Yield Poor quality of starting materials: Impurities in reactants can lead to side reactions and reduced product formation.[1]- Verify the purity of starting materials (e.g., 2-aminobenzylamine, aldehydes) using techniques like NMR or melting point analysis. - Purify starting materials if necessary. Liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical factors.[2]- Temperature: Optimize the reaction temperature by running small-scale screening experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C). Some classical methods may require temperatures above 120°C.[2] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Reaction times can vary from a few hours to over 24 hours.[2] - Solvent: The polarity and boiling point of the solvent can significantly impact the yield.[1] Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile).[1]
Inefficient catalyst activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors are crucial.- Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent. - Optimize catalyst loading by performing reactions with varying amounts (e.g., 1 mol%, 5 mol%, 10 mol%).[1]
2. Formation of Significant Side Products Side reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.- Adjust reaction conditions such as temperature and time to favor the desired product. - Conduct a time-course study by analyzing reaction aliquots at different intervals to identify the point of maximum product formation with minimal byproducts.[1]
Reaction with atmospheric components: Some reactions may be sensitive to air or moisture.- If reactants or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Difficulty in Product Purification Product loss during extraction: The product may have some solubility in the aqueous phase.- Optimize the pH of the aqueous layer during workup to ensure the product is in its neutral, less water-soluble form. - Screen different organic solvents for extraction (e.g., ethyl acetate, dichloromethane, diethyl ether) to maximize recovery.[1]
Product precipitation/crystallization issues: Improper solvent selection for recrystallization can lead to poor recovery or purity.- Select a recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures. - Cool the solution slowly to promote the formation of pure crystals.
Irreversible adsorption on silica gel: The product may bind strongly to the silica gel during column chromatography.- If significant product loss occurs on a silica gel column, consider alternative purification methods such as recrystallization or preparative TLC.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of quinazoline derivatives?

A1: Common starting materials for quinazoline synthesis include 2-aminobenzonitriles, 2-aminobenzylamines, 2-aminobenzophenones, and anthranilic acid derivatives.[1][3] The choice of starting material depends on the specific synthetic route being employed.

Q2: How critical is the choice of solvent in quinazoline synthesis?

A2: The solvent plays a very critical role. For example, in certain syntheses, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents like toluene or THF are ineffective.[1] The solvent can influence the solubility of reactants, the reaction rate, and the stability of intermediates.

Q3: My reaction is not going to completion, and I still have starting material left. What should I do?

A3: If your reaction is not reaching completion, consider the following:

  • Reaction Time: The reaction may require a longer duration. Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Temperature: The reaction may require higher temperatures to overcome the activation energy. Cautiously increase the temperature while monitoring for any decomposition.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may have become inactive. Adding a fresh portion of the catalyst might help drive the reaction to completion.

Q4: I am observing an unexpected side product. How can I identify it and prevent its formation?

A4: To identify the side product, you can use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. To prevent its formation, you may need to adjust the reaction conditions. For instance, lowering the reaction temperature or shortening the reaction time might suppress the formation of thermodynamically favored but undesired side products.

Experimental Protocols

Protocol: Synthesis of a 2-Substituted Quinazoline

This protocol describes a general procedure for the condensation and subsequent oxidation of a 2-aminobenzylamine with an aldehyde.

Materials:

  • 2-Aminobenzylamine

  • Appropriate aldehyde

  • Oxidizing agent (e.g., Manganese dioxide, MnO₂)

  • Solvent (e.g., Toluene)

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 mmol) in a suitable solvent such as toluene (10 mL). To this solution, add the corresponding aldehyde (1.1 mmol).

  • Reaction: Add an oxidizing agent, for example, manganese dioxide (5.0 mmol), to the mixture.

  • Heating: Stir the reaction mixture at reflux for a period of 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid oxidant.

  • Extraction: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate them under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to obtain the desired 2-substituted quinazoline.[1]

Data Presentation

The following table summarizes typical yields for various quinazoline synthesis methods. Note that these are general yields for quinazoline derivatives and may vary for the specific synthesis of this compound.

Starting MaterialsReagents/CatalystSolventConditionsYield (%)Reference
2-Aminobenzylamine & AldehydesMnO₂TolueneReflux60-85General Protocol
2-Aminobenzonitrile & Aldehydes-EthanolReflux70-90General Protocol
2-Aminobenzophenones & BenzylaminesI₂/O₂-130 °C68-92Bhanage et al., 2018[1]
2-Aminobenzophenones & AldehydesTMSOTf/HMDSNeatMicrowave, 150 °C81-94Wang et al., 2020
2-Aminobenzylamines & Benzylamines4,6-dihydrosalicylic acid, BF₃·Et₂ODMSO90 °C, O₂17-81Ogawa et al., 2022

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials purify Purify Starting Materials start->purify Check Purity react Reaction Setup purify->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Workup monitor->workup extract Extraction workup->extract purify_prod Purification (Chromatography/Recrystallization) extract->purify_prod end end purify_prod->end Final Product

Caption: General experimental workflow for Quinazoline synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield materials Poor Starting Material Quality low_yield->materials conditions Suboptimal Reaction Conditions low_yield->conditions side_reactions Side Reactions low_yield->side_reactions purification_loss Loss During Purification low_yield->purification_loss verify_purity Verify/Purify Reactants materials->verify_purity optimize Optimize Temp, Time, Solvent conditions->optimize adjust_conditions Adjust Conditions side_reactions->adjust_conditions optimize_purification Optimize Extraction/Chromatography purification_loss->optimize_purification

Caption: Troubleshooting logic for low yield in Quinazoline synthesis.

References

Technical Support Center: Troubleshooting Quinazoline-6-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinazoline-6-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

General

Q1: My reaction with this compound is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in quinazoline-based reactions can stem from several factors. A systematic evaluation of your experimental setup is crucial. Key areas to investigate include:

  • Reagent Quality: Ensure the purity of your this compound and other reactants. Impurities can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimize these parameters by running small-scale test reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

  • Stoichiometry: Incorrect ratios of reactants can result in incomplete conversion or the formation of byproducts. Ensure accurate measurement of all starting materials.

  • Atmosphere: Some reactions involving quinazoline derivatives may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Reductive Amination

Q2: I am performing a reductive amination with this compound and a primary amine, but the conversion is poor. What are the likely causes and solutions?

A2: Poor conversion in reductive amination is a common issue. Here are some troubleshooting steps:

  • Imine Formation: The first step, the formation of the imine intermediate, is crucial and often reversible.

    • pH: The reaction is pH-sensitive. A slightly acidic medium (pH 4-6) is generally optimal to catalyze imine formation without protonating the amine reactant, which would render it non-nucleophilic.[2] You can use a mild acid catalyst like acetic acid.

    • Water Removal: The formation of the imine generates water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a common and mild reducing agent for reductive amination as it selectively reduces the iminium ion in the presence of the aldehyde.[2][3][4] However, it is highly toxic.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a safer alternative to NaBH₃CN and is also effective for reductive aminations.[5]

    • Addition of Reducing Agent: It is often beneficial to allow the imine to form before adding the reducing agent to avoid reduction of the starting aldehyde.[5]

Q3: What are common side products in the reductive amination of this compound?

A3: Common side products can include:

  • Over-alkylation: The secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.

  • Alcohol Formation: Reduction of the starting this compound to the corresponding alcohol (6-quinazolinemetanol) can occur if the reducing agent is too reactive or if it is added before imine formation is complete.

  • Hydrolysis Products: If water is present during workup, the imine intermediate can hydrolyze back to the aldehyde and amine.

Wittig Reaction

Q4: I am attempting a Wittig reaction with this compound to form an alkene, but the yield is low. What should I check?

A4: Low yields in Wittig reactions can be attributed to several factors:

  • Ylide Formation: The generation of the phosphorus ylide is a critical step.

    • Base: A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is required to deprotonate the phosphonium salt. Ensure the base is fresh and of high quality.

    • Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are typically used. The presence of moisture can quench the strong base and the ylide.

  • Ylide Reactivity: The nature of the ylide influences the reaction.

    • Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating. They typically favor the formation of the (E)-alkene.[6][7] Unstabilized ylides are more reactive and usually favor the (Z)-alkene.[6][7]

  • Side Reactions:

    • Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization under basic conditions.[6]

    • Steric Hindrance: While less of a concern with aldehydes compared to ketones, significant steric bulk on either the ylide or the aldehyde can hinder the reaction.[6]

Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?

A5: Triphenylphosphine oxide (TPPO) is a common byproduct and can be challenging to remove. Here are a few methods:

  • Crystallization: TPPO is often crystalline and may precipitate from the reaction mixture upon cooling or by adding a non-polar solvent like hexane or ether.[8] The precipitate can then be removed by filtration.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired alkene from TPPO. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Acid Extraction: In some cases, washing the organic layer with a dilute acid solution can help remove TPPO by protonating the phosphine oxide and making it more water-soluble.

Condensation Reactions

Q6: I am trying to perform a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is slow and the yield is low. How can I optimize it?

A6: The Knoevenagel condensation is a base-catalyzed reaction. Here are some optimization strategies:

  • Catalyst: The choice of base is crucial. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[9] Using a strong base can lead to self-condensation of the aldehyde or other side reactions.[9]

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or a mixture of water and ethanol are often used.[1] In some cases, solvent-free conditions can also be effective.[2]

  • Water Removal: As with imine formation, the Knoevenagel condensation produces water. Removing it can drive the reaction to completion. A Dean-Stark apparatus can be employed for this purpose.

  • Reactant Acidity: The active methylene compound must be sufficiently acidic for the reaction to proceed. Compounds like malononitrile and ethyl cyanoacetate are common substrates.[10]

Troubleshooting Guides

Low Conversion in Reductive Amination
Symptom Possible Cause Troubleshooting Action
Starting aldehyde remains Incomplete imine formation.Add a catalytic amount of acetic acid. Use molecular sieves or a Dean-Stark trap to remove water.
Inactive reducing agent.Use a fresh batch of NaBH₃CN or NaBH(OAc)₃.
Both starting materials remain Incorrect pH.Adjust the pH to be weakly acidic (pH 4-6).
Low reaction temperature.Gently warm the reaction mixture (e.g., to 40-50 °C).
Side product corresponding to reduced aldehyde observed Reducing agent is too reactive or added too early.Use a milder reducing agent like NaBH₃CN. Allow the imine to form for a period (e.g., 1-2 hours) before adding the reducing agent.
Low Yield in Wittig Reaction
Symptom Possible Cause Troubleshooting Action
Starting aldehyde remains Incomplete ylide formation.Ensure the use of a strong, fresh base and strictly anhydrous conditions.
Ylide is not reactive enough.If using a stabilized ylide, try heating the reaction. Consider using a more reactive (unstabilized) ylide if the desired product allows.
Complex mixture of products Aldehyde decomposition.Run the reaction at a lower temperature. Add the aldehyde slowly to the ylide solution.
Side reactions of the ylide.Ensure the correct stoichiometry of base to phosphonium salt.
Difficulty in product isolation Co-elution with triphenylphosphine oxide.Try precipitating the TPPO before chromatography. Use a different solvent system for chromatography.

Experimental Protocols

General Protocol for Reductive Amination of this compound
  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Wittig Reaction of this compound with a Stabilized Ylide
  • To a stirred suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Signaling Pathway and Experimental Workflow Diagrams

Quinazoline derivatives are well-known for their activity as kinase inhibitors, playing a crucial role in cancer therapy by targeting key signaling pathways involved in cell proliferation and angiogenesis.[11][12][13][14][15][16][17][18][19][20][21][22][23][24]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Blocks ATP binding site ATP ATP ATP->P_EGFR Phosphorylates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P_EGFR->Downstream_Signaling Activates Proliferation Proliferation Downstream_Signaling->Proliferation Survival Survival Downstream_Signaling->Survival

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR2 Blocks ATP binding site ATP ATP ATP->P_VEGFR2 Phosphorylates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) P_VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Vascular_Permeability Vascular_Permeability Downstream_Signaling->Vascular_Permeability

Caption: VEGFR2 signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental_Workflow Start Start: Low Conversion Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Troubleshoot_Specifics Reaction Type? Monitor_Reaction->Troubleshoot_Specifics Reductive_Amination Reductive Amination: - Check pH - Water removal - Reducing agent Troubleshoot_Specifics->Reductive_Amination Reductive Amination Wittig_Reaction Wittig Reaction: - Ylide formation - Ylide reactivity - Side reactions Troubleshoot_Specifics->Wittig_Reaction Wittig Condensation_Reaction Condensation: - Catalyst choice - Water removal Troubleshoot_Specifics->Condensation_Reaction Condensation Purification Purification (Chromatography, Crystallization) Reductive_Amination->Purification Wittig_Reaction->Purification Condensation_Reaction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Improved Yield Analysis->End

Caption: General troubleshooting workflow for low conversion rates.

References

Analytical methods for detecting impurities in Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in Quinazoline-6-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The primary methods for purity and impurity determination of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is the most common technique for quantifying non-volatile organic impurities.[1] GC-MS is particularly useful for identifying volatile impurities, such as residual solvents. NMR provides detailed structural information and can be used for both identification and quantification of the main component and impurities.

Q2: What potential impurities should I be aware of during the synthesis of this compound?

A2: The impurity profile of this compound is highly dependent on the synthetic route employed. Common synthetic pathways to quinazolines may involve starting materials like 2-aminobenzyl alcohols, 2-nitrobenzyl alcohols, or multi-component reactions involving aldehydes.[2][3] Potential impurities can include:

  • Unreacted Starting Materials: Residual 2-aminobenzaldehyde or related precursors.

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis.

  • By-products: Formed from side reactions, such as over-oxidation of the aldehyde group to a carboxylic acid or incomplete cyclization.

  • Degradation Products: this compound may be susceptible to degradation under acidic or basic conditions, potentially leading to the formation of various degradation products.[4]

Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Sample Impurities: These are the most likely cause and can be process-related or degradation products.

  • Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.

  • Mobile Phase Issues: Contaminated or improperly prepared mobile phase can lead to baseline noise and ghost peaks.

  • System Suitability Issues: Problems with the column, injector, or detector can manifest as artifact peaks.

Q4: How can I identify an unknown impurity?

A4: Identifying an unknown impurity typically requires a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), can provide the accurate mass and elemental composition of the impurity. Tandem Mass Spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide structural clues. For complete structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Reduce the injection volume or sample concentration
Peak Splitting or Doubling - Column void or blockage- Co-elution of an impurity- Reverse-flush the column- If the problem persists, replace the column- Optimize the mobile phase or gradient to improve separation
Baseline Noise or Drift - Contaminated or improperly degassed mobile phase- Detector lamp issue- Column temperature fluctuation- Prepare fresh, high-purity mobile phase and degas thoroughly- Check the detector lamp's energy and replace if necessary- Use a column oven to maintain a stable temperature
Inconsistent Retention Times - Inconsistent mobile phase composition- Pump malfunction or leaks- Poor column equilibration- Ensure accurate preparation of the mobile phase- Check the pump for leaks and ensure a consistent flow rate- Allow sufficient time for the column to equilibrate between injections
Sample Preparation Troubleshooting
IssuePotential CauseSuggested Solution
Poor Sample Solubility - Inappropriate solvent choice- Test the solubility of this compound in various HPLC-grade solvents. A mixture of acetonitrile and water is often a good starting point for reversed-phase HPLC.
Sample Degradation during Preparation - pH instability- Exposure to light or heat- Use buffered solutions if the compound is pH-sensitive.- Prepare samples fresh and protect them from light and excessive heat before analysis.
Presence of Particulate Matter - Incomplete dissolution or contamination- Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Experimental Protocols

HPLC Method for Purity Determination (Example)

This method is a general starting point and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

GC-MS Method for Residual Solvent Analysis (Example)
  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable high-boiling point solvent (e.g., DMSO) to a concentration of approximately 10 mg/mL.

¹H NMR for Structural Confirmation and Purity
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃): The aldehyde proton is expected to appear as a singlet at a high chemical shift (around 10 ppm). Aromatic protons will appear in the range of 7-9 ppm. The specific chemical shifts and coupling constants will provide a unique fingerprint for the molecule.

Data Presentation

Table 1: Example HPLC Purity Analysis Data
CompoundRetention Time (min)Area (%)Identification
This compound12.599.5Main Component
Impurity 18.20.2Unknown
Impurity 215.10.3Unknown
Table 2: Common Residual Solvents and their m/z values in GC-MS
SolventCommon m/z fragments
Toluene91, 92
Acetone43, 58
Dichloromethane49, 51, 84, 86
Ethyl Acetate43, 45, 61, 88

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Data Evaluation cluster_3 Impurity Identification Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration HPLC_Purity HPLC Purity Assay Filtration->HPLC_Purity GC_Residual GC-MS for Residual Solvents Filtration->GC_Residual Purity_Check Purity > 99%? HPLC_Purity->Purity_Check Impurity_Profile Assess Impurity Profile Purity_Check->Impurity_Profile No Final_Report Final Report Purity_Check->Final_Report Yes LC_MS LC-MS for Accurate Mass Impurity_Profile->LC_MS NMR_ID Isolate and perform NMR LC_MS->NMR_ID Structure_Elucidation Structure Elucidation NMR_ID->Structure_Elucidation Structure_Elucidation->Final_Report

Caption: Workflow for the analysis and identification of impurities in this compound.

HPLC_Troubleshooting_Logic Start Chromatographic Issue Observed Check_System Check System Pressure and Leaks Start->Check_System Check_Mobile_Phase Check Mobile Phase Preparation and Degassing Check_System->Check_Mobile_Phase Pressure OK, No Leaks Resolve Issue Resolved Check_System->Resolve Leak Found and Fixed Check_Column Inspect Column Performance Check_Mobile_Phase->Check_Column Mobile Phase OK Check_Mobile_Phase->Resolve Mobile Phase Corrected Check_Sample Verify Sample Preparation Check_Column->Check_Sample Column OK Check_Column->Resolve Column Replaced/Flushed Check_Sample->Resolve Sample Prep Error Corrected

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Recrystallization of Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Quinazoline-6-carbaldehyde using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific challenges you may face during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is unsuitable.3. The solvent is not hot enough.1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce the final yield.[1]2. If a large volume of solvent is required, it is not a suitable recrystallization solvent. A different solvent should be selected.[2]3. Ensure the solvent is heated to its boiling point to maximize solubility.[3]
No crystals form upon cooling. 1. Too much solvent was used, preventing the solution from becoming saturated.2. The solution is supersaturated.3. The cooling process is too slow.1. Boil off some of the solvent to concentrate the solution, then allow it to cool again.[4]2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3]3. If cooling is extremely slow, try placing the flask in an ice bath to encourage crystal formation.[4]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too quickly.3. High concentration of impurities.1. Select a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. If impurities are the cause, consider purifying the crude product by another method, such as column chromatography, before recrystallization.
The recrystallized product has a low yield. 1. Too much solvent was used.2. The compound is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.4. Crystals were lost during transfer or filtration.1. Use the minimum amount of hot solvent necessary for dissolution.[3]2. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.[4]3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4]4. Carefully rinse all glassware with the cold recrystallization solvent to recover all of the product.
The final product is still colored. 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Given its structure as an aromatic aldehyde, good starting points for solvent screening include polar protic solvents like ethanol and methanol, or polar aprotic solvents like ethyl acetate and acetone.[5] It is crucial to perform small-scale solubility tests with a variety of solvents to identify the optimal one.[6]

Q2: What is a two-solvent recrystallization, and when should it be used?

A2: A two-solvent (or mixed-solvent) recrystallization is employed when no single solvent meets the ideal solubility criteria.[4] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q3: My purified this compound still shows impurities by TLC/HPLC. What should I do?

A3: If impurities persist after recrystallization, a second purification technique may be necessary. Column chromatography is often effective in separating compounds with different polarities. Alternatively, repeating the recrystallization with a different solvent system might improve purity.

Q4: Can I put my hot solution directly into an ice bath to speed up crystallization?

A4: It is generally not recommended to cool the solution too rapidly.[4] Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an oil. For the best results, allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: How can I be sure my final product is pure?

A5: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR and IR can confirm the structure and identify any remaining impurities. Chromatographic methods like TLC and HPLC can also be used to check for the presence of other components.

Inferred Solubility of this compound

Solvent Solvent Type Inferred Solubility at Room Temperature Inferred Solubility at Boiling Point Rationale / Notes
WaterPolar ProticSparingly Soluble / InsolubleSparingly SolubleAromatic aldehydes generally have low water solubility.[9]
EthanolPolar ProticSparingly SolubleSolubleOften a good solvent for recrystallizing quinazoline derivatives.[10]
MethanolPolar ProticSparingly SolubleSolubleSimilar to ethanol, a good candidate for screening.[8]
Ethyl AcetatePolar AproticSparingly SolubleSolubleA common recrystallization solvent for moderately polar compounds.[5]
AcetonePolar AproticSolubleVery SolubleMay be too good of a solvent, but could be useful in a mixed-solvent system.[8]
DichloromethanePolar AproticSolubleVery SolubleLikely too soluble for single-solvent recrystallization.
TolueneNon-polarSparingly SolubleSolubleAromatic solvents can be effective for aromatic compounds.
HexaneNon-polarInsolubleSparingly SolubleCould be a suitable "bad" solvent for a two-solvent system.[5]
N,N-Dimethylformamide (DMF)Polar AproticSolubleVery SolubleQuinazoline derivatives often show high solubility in DMF.[7]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleVery SolubleSimilar to DMF, likely too soluble for effective recrystallization.[8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization, including a preliminary solvent screening step.

I. Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add 0.5 mL of a different potential solvent to each test tube at room temperature.

  • Observe the solubility of the compound in each solvent. A suitable solvent will not dissolve the compound at this stage.[3]

  • For the solvents in which the compound was insoluble, gently heat the test tubes in a water bath.

  • An ideal solvent will completely dissolve the compound when hot.[3]

  • Allow the hot solutions to cool to room temperature and then place them in an ice bath.

  • The best solvent will be the one that yields a large quantity of crystals upon cooling.

II. Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask containing the crude product in small portions, with swirling, until the compound just dissolves.[3]

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.

  • If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration to remove them.

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration (if necessary) dissolved_solution->hot_filtration clear_solution Hot, Clear Solution hot_filtration->clear_solution slow_cool Slow Cooling to RT clear_solution->slow_cool ice_bath Ice Bath slow_cool->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Crystals dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Catalyst Deactivation in Metal-Catalyzed Quinazoline-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the metal-catalyzed synthesis of Quinazoline-6-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My reaction yield for this compound is significantly lower than expected or has failed completely. What are the likely causes related to the catalyst?

A: Low or no yield in metal-catalyzed reactions is a common problem that can often be traced back to the catalyst's state and the reaction environment. Key factors include:

  • Catalyst Deactivation: The active catalytic species may be losing its efficacy throughout the reaction. Common deactivation pathways include poisoning, thermal degradation (sintering), leaching of the metal, or fouling of the catalyst surface.[1][2][3]

  • Sub-Optimal Reaction Conditions: Temperature, pressure, solvent, and reaction time are critical parameters. For instance, some quinazoline synthesis methods may require elevated temperatures to proceed efficiently.[4] It is crucial to ensure these are optimized for your specific catalytic system.

  • Poor Reagent Quality: Impurities in starting materials, solvents, or gases can act as catalyst poisons.

  • Improper Catalyst Handling: Exposure of the catalyst to air or moisture, especially for air-sensitive catalysts, can lead to deactivation before the reaction even begins.

Q2: How can I determine if my catalyst has been deactivated?

A: Observing the reaction progress and analyzing the catalyst post-reaction can provide clues:

  • Reaction Monitoring: A reaction that starts but then stalls before completion (as monitored by TLC or LC-MS) is a strong indicator of catalyst deactivation.[5]

  • Visual Changes: For heterogeneous catalysts, a change in color or the appearance of black precipitates (palladium black, for instance) can signify catalyst decomposition or aggregation.[5]

  • Inconsistent Results: Obtaining inconsistent yields between different batches, despite using the same protocol, could point to variations in catalyst activity or reagent purity.

  • Post-Reaction Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the reaction solution can reveal changes in the catalyst's oxidation state, particle size (sintering), and the extent of metal leaching.

Specific Deactivation Mechanisms

Q3: What are common catalyst poisons I should be aware of in quinazoline synthesis?

A: Catalyst poisons are substances that bind to the active sites of the catalyst, rendering them inactive. In the context of synthesizing nitrogen-containing heterocycles like quinazolines, be cautious of:

  • Substrate/Product Inhibition: The nitrogen atoms in the quinazoline product or starting materials can coordinate strongly with the metal center of the catalyst, leading to inhibition.[5][6]

  • Halides: If using halo-substituted precursors, the resulting halide ions can poison the catalyst.[5]

  • Sulfur and Cyanide: These are potent poisons for many transition metal catalysts, especially palladium.[3][7] Ensure your reagents and solvents are free from these contaminants.

  • Carbon Monoxide: If using gas cylinders (e.g., for hydrogenation steps), be aware that carbon monoxide impurities can act as a poison.[3]

Q4: My reaction requires high temperatures. Could this be deactivating my catalyst?

A: Yes, high temperatures can lead to thermal degradation of the catalyst. This typically occurs through:

  • Sintering: For heterogeneous catalysts, high temperatures can cause the small metal nanoparticles to migrate and agglomerate into larger, less active particles, reducing the available surface area.[3][8][9]

  • Ligand Decomposition: In homogeneous catalysis, the organic ligands that stabilize the metal center can decompose at elevated temperatures, leading to the precipitation of inactive metal.

  • Support Degradation: The support material for a heterogeneous catalyst can undergo structural changes at high temperatures, affecting the dispersion and stability of the metal particles.[2]

Q5: I suspect my catalyst is leaching into the reaction mixture. How can I confirm this and what are the consequences?

A: Leaching is the dissolution of the active metal from a solid support into the reaction medium.

  • Confirmation: Leaching can be confirmed by analyzing the reaction filtrate using ICP-MS or Atomic Absorption Spectroscopy (AAS) to quantify the amount of dissolved metal.

  • Consequences: Leaching not only leads to a loss of catalytic activity over time and potential product contamination but can also complicate reaction kinetics, as the reaction may be unintentionally proceeding via a homogeneous catalytic pathway.[9][10]

Troubleshooting Workflow

Below is a logical workflow to diagnose and address catalyst deactivation issues during your this compound synthesis.

G start Low/No Yield or Stalled Reaction check_reagents Verify Purity of Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions catalyst_issue Suspect Catalyst Deactivation check_reagents->catalyst_issue Reagents OK check_conditions->catalyst_issue Conditions OK poisoning Hypothesis: Poisoning catalyst_issue->poisoning thermal Hypothesis: Thermal Degradation catalyst_issue->thermal leaching Hypothesis: Leaching/Fouling catalyst_issue->leaching purify Purify Reagents/ Use High-Purity Solvents poisoning->purify scavenger Add Halide Scavenger/ Modify Substrate poisoning->scavenger optimize_t Optimize Temperature/ Use More Stable Ligand thermal->optimize_t support Change Catalyst Support/ Immobilize Catalyst leaching->support end_good Reaction Successful purify->end_good optimize_t->end_good scavenger->end_good support->end_good

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst Deactivation Mechanisms

The following diagram illustrates the primary pathways through which a metal catalyst can lose its activity.

Deactivation cluster_poisoning Poisoning cluster_thermal Thermal Degradation cluster_leaching Leaching & Fouling active_catalyst Active Catalyst (e.g., Pd(0) on Support) poisoned_catalyst Poisoned Active Site active_catalyst->poisoned_catalyst Binds to active site sintered_catalyst Sintered Particles (Reduced Surface Area) active_catalyst->sintered_catalyst Particle agglomeration leached_metal Leached Metal Ions in Solution active_catalyst->leached_metal Dissolves from support fouled_catalyst Fouled Surface (Pore Blockage) active_catalyst->fouled_catalyst Deposits on surface deactivated_catalyst Deactivated Catalyst poison Poison (S, N-species, Halides) poison->poisoned_catalyst poisoned_catalyst->deactivated_catalyst sintered_catalyst->deactivated_catalyst heat High Temperature heat->sintered_catalyst leached_metal->deactivated_catalyst Loss of active species fouled_catalyst->deactivated_catalyst byproducts Byproducts/ Polymers byproducts->fouled_catalyst

Caption: Common mechanisms of catalyst deactivation.

Quantitative Data on Catalyst Performance and Regeneration

The following tables summarize data on the impact of reaction conditions on catalyst deactivation and the effectiveness of various regeneration methods, primarily focusing on palladium-based catalysts which are commonly used in such syntheses.

Table 1: Effect of Temperature on Palladium Catalyst Deactivation

Operating Temperature (°C) Deactivation Rate Time to 30% Drop in Conversion Reference
240 Rapid 5.5 hours [7]
400 Moderate - [7]

| 500 | Slow | >2000 hours for 10% loss |[7] |

Table 2: Efficacy of Different Regeneration Methods for Pd/C Catalysts

Regeneration Method Description Activity Recovery Reference
Water & Methanol Wash + Chemical Reduction Washing with DI water and methanol, followed by reduction with formaldehyde. 90-95% [11]
Air Flow Treatment Treatment with a 50 mL/min air flow at 250 °C for 12 hours. >80% [12]
Supercritical CO₂ Extraction Regeneration using supercritical CO₂ with polar additives. Almost complete recovery [13]

| Complex Process (for hydrodebenzylation) | A multi-step chemical washing and treatment process. | 50% (yield was halved) |[14] |

Experimental Protocols

Protocol 1: General Procedure for Metal-Catalyzed Synthesis of a Quinazoline Derivative

This is a representative protocol based on common literature procedures for similar syntheses and should be adapted for this compound.

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-aminobenzaldehyde derivative (1.0 mmol), the coupling partner (e.g., an amine or amide, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL) via syringe.

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the appropriate ligand (e.g., a phosphine ligand, 0.024 mmol) in the reaction solvent (1 mL).

  • Reaction Initiation: Add the catalyst stock solution to the Schlenk flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove the catalyst (if heterogeneous) and inorganic salts. The filtrate is then concentrated and purified by column chromatography.

Protocol 2: Catalyst Regeneration by Washing and Chemical Reduction[11]

This protocol is adapted for a deactivated Palladium on Carbon (Pd/C) catalyst.

  • Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration.

  • Water Wash: Wash the recovered catalyst with deionized water (4-7 times the mass of the catalyst) three times. After each wash, separate the catalyst by centrifugation. The final wash should be tested with a 1% silver nitrate solution to ensure the absence of chloride ions.

  • Methanol Wash: Wash the catalyst with methanol (4-7 times the mass of the catalyst) three times, again using centrifugation to separate the catalyst after each wash.

  • Chemical Reduction: Resuspend the washed catalyst in a solution of a reducing agent (e.g., 30% formaldehyde solution) and stir for 1.5 hours at 30 °C.

  • Final Washes: Centrifuge to remove the reducing agent solution. Wash the catalyst once with methanol and then once with deionized water, using centrifugation to separate after each wash.

  • Drying: The regenerated catalyst can be dried under vacuum or used directly if the water content is known and acceptable for the subsequent reaction. The reported water content after this procedure is approximately 50%.[11]

References

Storage and handling guidelines for Quinazoline-6-carbaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Quinazoline-6-carbaldehyde to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored under controlled conditions. The recommended storage is at 2-8°C in an inert atmosphere.[1] This minimizes the risk of degradation from atmospheric moisture and oxygen.

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled with care in a well-ventilated area. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[2][3] Avoid creating dust when handling the solid form. After handling, wash your hands and any exposed skin thoroughly.[2]

Q3: What are the potential hazards associated with this compound?

A3: While specific data for this compound is limited, related compounds are known to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][4] It is advisable to treat this compound with similar precautions. In case of accidental contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Q4: What are the signs of degradation in this compound?

A4: Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. Chemical analysis, such as HPLC or NMR, is the most reliable way to assess the purity and identify any degradation products.

Q5: What are the likely degradation pathways for this compound?

A5: The quinazoline ring system can be susceptible to hydrolysis under certain conditions. For instance, quinazolines are known to be unstable in boiling acidic or alkaline solutions, which can lead to the cleavage of the heterocyclic ring to form products like o-aminobenzaldehyde derivatives.[5] The aldehyde group is also susceptible to oxidation, which would convert it to a carboxylic acid. To prevent these degradation pathways, it is important to avoid exposure to high temperatures, strong acids or bases, and oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at 2-8°C under an inert atmosphere. 2. Check the purity of your sample using an appropriate analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage and handling guidelines.
Change in physical appearance (e.g., color, texture) Exposure to moisture, air (oxidation), or light.1. Discard the affected batch as its purity is compromised. 2. Review your storage protocol. Ensure the container is tightly sealed and stored in a desiccator or under an inert gas. 3. Protect the compound from light by using an amber vial or storing it in a dark place.
Low yield in a reaction Use of partially degraded starting material.1. Confirm the purity of this compound before use. 2. Ensure that the compound is brought to room temperature in a desiccator before opening to prevent condensation of moisture.

Storage Conditions Summary

Parameter Recommended Condition
Temperature 2-8°C[1]
Atmosphere Inert (e.g., Argon, Nitrogen)[1]
Light Protect from light
Moisture Store in a dry environment

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound

  • Initial Analysis:

    • Upon receiving a new batch of this compound, perform an initial purity analysis using a validated HPLC method and obtain an NMR spectrum to serve as a baseline (t=0).

  • Sample Preparation for Stability Study:

    • Weigh several samples of the compound into individual, airtight, amber glass vials.

    • For each condition to be tested (e.g., room temperature, elevated temperature, exposure to air), prepare a set of vials.

    • For control samples, flush the vials with an inert gas (e.g., argon or nitrogen) before sealing and store at the recommended 2-8°C.

  • Stability Testing:

    • Place the sets of vials under the different storage conditions to be tested.

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each condition.

  • Analysis of Stability Samples:

    • Allow the vial to equilibrate to room temperature in a desiccator before opening.

    • Analyze the sample using the same HPLC method and NMR conditions as the initial analysis.

    • Compare the purity and spectral data to the t=0 baseline to identify any new impurity peaks or changes in the compound's structure.

  • Data Interpretation:

    • A significant decrease in the main peak area (HPLC) or the appearance of new signals (NMR) indicates degradation.

    • Quantify the level of degradation by calculating the percentage of the main compound remaining.

Visualizations

StorageAndHandlingWorkflow cluster_outcome Outcome storage_temp Store at 2-8°C stability Compound Stability & Purity Maintained storage_temp->stability storage_atm Inert Atmosphere (N2/Ar) storage_atm->stability storage_light Protect from Light storage_light->stability storage_moisture Keep Dry storage_moisture->stability handling_ppe Wear Appropriate PPE handling_ppe->stability handling_vent Use in Well-Ventilated Area handling_vent->stability handling_hygiene Wash Hands After Use handling_hygiene->stability degradation Degradation (Hydrolysis, Oxidation) start This compound start->storage_temp start->storage_atm start->storage_light start->storage_moisture start->handling_ppe start->handling_vent start->handling_hygiene improper_storage Improper Storage start->improper_storage improper_handling Improper Handling start->improper_handling improper_storage->degradation improper_handling->degradation

Caption: Workflow for ensuring the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Prowess of Quinazoline-6-carbaldehyde Derivatives and Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide offers a comprehensive comparison of the biological activities of quinazoline-6-carbaldehyde derivatives against other prominent heterocyclic compounds, including triazoles, pyrimidines, and indoles. By presenting available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for navigating the chemical landscape of these important scaffolds.

The quinazoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological properties.[1] The introduction of a carbaldehyde group at the 6-position of the quinazoline ring offers a versatile handle for synthetic modifications, leading to a diverse library of compounds with potential therapeutic applications. This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and antiviral activities of these derivatives in comparison to other significant heterocyclic systems.

Anticancer Activity: A Battle of Scaffolds

Quinazoline derivatives have established a strong foothold in oncology, with several compounds functioning as potent enzyme inhibitors.[2] While specific data for this compound in anticancer assays is limited in publicly available literature, the broader family of quinazoline-based Schiff bases has demonstrated notable cytotoxic effects. For instance, certain synthesized quinazoline Schiff bases have shown remarkable antiproliferative effects against the MCF-7 human breast cancer cell line, with IC50 values in the low micromolar range.[3] In one study, two different quinazoline Schiff base derivatives recorded IC50 values of 6.25 µM and 5.91 µM against MCF-7 cells.[3] Another investigation into metal complexes of a quinazolinone-derived Schiff base reported IC50 values against HeLa and HCT-115 cell lines, with some complexes exhibiting greater potency than the standard drug doxorubicin.[4]

In comparison, other heterocyclic compounds have also shown significant promise in the fight against cancer. For example, a new series of quinoline and benzothiazole containing Schiff's bases displayed promising anticancer activity, with IC50 values for some derivatives against MCF7 cell lines ranging from 10.65 to 13.78 μM.[5] The 1,2,4-triazole nucleus is another key pharmacophore in the development of anticancer agents, with numerous fused and hybrid derivatives demonstrating potent cytotoxic activities.[6]

Compound/Derivative ClassCell LineIC50 (µM)
Quinazoline Schiff Base 1[3]MCF-76.25
Quinazoline Schiff Base 2[3]MCF-75.91
Quinoline-Benzothiazole Schiff Base 5c[5]MCF-712.73
Quinoline-Benzothiazole Schiff Base 5f[5]MCF-713.78
Quinoline-Benzothiazole Schiff Base 5i[5]MCF-710.65
Doxorubicin (Standard)[5]MCF-7-
Quinoline-Benzothiazole Schiff Base 5c[5]A54913.76
Quinoline-Benzothiazole Schiff Base 5f[5]A54913.44
Quinoline-Benzothiazole Schiff Base 5i[5]A54910.89
Doxorubicin (Standard)[5]A549-

Table 1: Comparative Anticancer Activity (IC50) of Heterocyclic Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) of various heterocyclic compounds against different cancer cell lines. Lower IC50 values indicate greater potency.

The EGFR signaling pathway is a common target for many quinazoline-based anticancer drugs. These compounds often act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 RAS RAS P1->RAS Activation P2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Upregulation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Figure 1: EGFR signaling pathway inhibition. This diagram illustrates how quinazoline derivatives can block the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a key pathway in cancer cell proliferation.

Antimicrobial Activity: A Broad Spectrum of Defense

The structural diversity of quinazoline derivatives has also been leveraged to develop novel antimicrobial agents. Schiff bases and thiosemicarbazones derived from quinazoline precursors have shown promising activity against a range of bacterial and fungal pathogens. For example, a series of quinazoline-based thiosemicarbazones demonstrated moderate activity against various human pathogens, with some derivatives showing marked activity against Klebsiella pneumoniae.[7]

When compared to other heterocycles, quinoline-based thiosemicarbazide derivatives have also been extensively studied for their antimicrobial properties. Certain derivatives have exhibited significant activity against Mycobacterium tuberculosis, with MIC values as low as 6.25 µM.[8] Furthermore, novel quinoline–thiazole derivatives have demonstrated potent antibacterial and antifungal activities, with some compounds showing greater efficacy than the standard drug chloramphenicol against certain bacterial strains.[9]

Compound/Derivative ClassMicroorganismMIC (µg/mL)
Quinazoline Thiosemicarbazone TS2[7]Klebsiella pneumoniae-
Quinoline Thiosemicarbazide QST4[8]Mycobacterium tuberculosis H37Rv6.25 (µM)
Quinoline-Thiazole Derivative 4g[9]E. coli (ATCC 35218)7.81
Quinoline-Thiazole Derivative 4g[9]E. coli (ATCC 25922)3.91
Chloramphenicol (Standard)[9]E. coli (ATCC 35218)31.25
Chloramphenicol (Standard)[9]E. coli (ATCC 25922)15.63
Quinoline-Thiazole Derivative 4d[9]Candida albicans (ATCC 24433)1.95
Ketoconazole (Standard)[9]Candida albicans (ATCC 24433)<0.06

Table 2: Comparative Antimicrobial Activity (MIC) of Heterocyclic Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) of various heterocyclic compounds against different microorganisms. A lower MIC value indicates stronger antimicrobial activity.

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the efficacy of new antimicrobial agents.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no growth E->F

Figure 2: MIC determination workflow. A schematic representation of the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Anti-Inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Quinazoline derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents. Several studies have reported the anti-inflammatory activity of various quinazoline analogues, with some compounds showing efficacy comparable to standard drugs like diclofenac sodium.[10][11] For instance, certain 3-naphtalene-substituted quinazolinone derivatives exhibited anti-inflammatory activity with a percentage inhibition ranging from 19.69% to 59.61%.[11] In the realm of antiviral research, quinazolinone compounds have shown potent activity against Zika and Dengue viruses, with some derivatives exhibiting EC50 values as low as 86 nM.[12] Furthermore, novel 4-thioquinazoline derivatives containing a chalcone moiety have displayed promising antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds outperforming the commercial drug Ribavirin.[13]

Comparative data for anti-inflammatory and antiviral activities against other heterocycles is more dispersed. However, indole derivatives are well-known for their anti-inflammatory properties.[14] Similarly, various heterocyclic systems, including quinoxalines and triazoles, have been investigated for their antiviral potential against a range of viruses.[15][16]

Compound/Derivative ClassAssay/VirusActivity (% Inhibition or EC50)
3-Naphtalene-substituted quinazolinone[11]Carrageenan-induced paw edema19.69 - 59.61%
Quinazolinone derivative 22[12]Zika Virus (ZIKV)900 nM (EC50)
Quinazolinone derivative 27[12]Zika Virus (ZIKV)180 nM (EC50)
4-Thioquinazoline-chalcone M2[13]Tobacco Mosaic Virus (TMV)156.4 µg/mL (EC50)
4-Thioquinazoline-chalcone M6[13]Tobacco Mosaic Virus (TMV)138.1 µg/mL (EC50)
Ribavirin (Standard)[13]Tobacco Mosaic Virus (TMV)436.0 µg/mL (EC50)

Table 3: Anti-inflammatory and Antiviral Activities of Quinazoline Derivatives. This table highlights the anti-inflammatory and antiviral efficacy of selected quinazoline derivatives.

The logical relationship in screening for new antiviral drugs often involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.

Antiviral_Screening_Logic A Compound Library B High-Throughput Screening (e.g., Cell-based assays) A->B C Identification of 'Hits' B->C D Dose-Response Studies (EC50 determination) C->D E Cytotoxicity Assays (CC50 determination) C->E F Selectivity Index (SI) (CC50 / EC50) D->F E->F G Lead Compound Selection F->G H Mechanism of Action Studies G->H I In Vivo Efficacy Studies G->I

Figure 3: Antiviral drug screening cascade. A logical flow diagram illustrating the typical stages involved in the discovery and development of new antiviral compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to screen for acute anti-inflammatory activity.

Procedure:

  • Administer the test compound or vehicle to groups of rats or mice.

  • After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.

Procedure:

  • Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Prepare serial dilutions of the test compound and pre-incubate with a known concentration of the virus.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix and stain the cells to visualize and count the plaques.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

References

Comparative study of Quinazoline-6-carbaldehyde Schiff bases and their precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Quinazoline-6-carbaldehyde Schiff Bases and Their Precursors in Drug Discovery

The quest for novel therapeutic agents has led researchers to explore the vast landscape of heterocyclic compounds, with quinazoline and its derivatives standing out as a particularly promising scaffold. Among these, Schiff bases derived from this compound have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative study of this compound Schiff bases and their precursors, offering insights into their synthesis, spectral characteristics, and biological performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis and Structural Elucidation

The synthetic pathway to this compound Schiff bases typically involves a multi-step process, commencing with the formation of the quinazoline ring, followed by functionalization to introduce the carbaldehyde group, and culminating in the condensation reaction with various primary amines to yield the target Schiff bases.

A general synthetic route starts from anthranilic acid, which upon reaction with an appropriate reagent, forms the core quinazoline structure. Subsequent formylation at the 6-position, for instance via a Vilsmeier-Haack reaction, yields the key intermediate, this compound. This aldehyde precursor is then reacted with a variety of aromatic or heterocyclic amines in the presence of a catalyst, such as glacial acetic acid, to form the corresponding Schiff bases (azomethines).

The structural confirmation of the synthesized precursors and Schiff bases is achieved through various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

General Synthetic Workflow

Synthesis of this compound Schiff Bases cluster_precursor Precursor Synthesis cluster_schiff_base Schiff Base Formation Anthranilic Acid Anthranilic Acid Quinazoline Core Quinazoline Core Anthranilic Acid->Quinazoline Core Cyclization This compound This compound Quinazoline Core->this compound Formylation This compound Schiff Base This compound Schiff Base This compound->this compound Schiff Base Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->this compound Schiff Base

Caption: Synthetic pathway from precursors to this compound Schiff bases.

Comparative Physicochemical and Spectroscopic Data

The formation of the Schiff base from its aldehyde precursor leads to distinct changes in physicochemical properties and spectroscopic data. These changes are crucial for confirming the success of the reaction and for structure-activity relationship (SAR) studies.

PropertyThis compound (Precursor)This compound Schiff Base (Product)Reference
Appearance Crystalline solidVaries (often colored crystalline solids)
Melting Point (°C) Specific to the derivativeGenerally higher than the aldehyde precursor[1]
Solubility Soluble in polar aprotic solventsSolubility varies with the substituent (R-group)[2]
IR (cm⁻¹) ~1700 (C=O stretch of aldehyde)~1620 (C=N stretch of imine), absence of C=O[1][3]
¹H NMR (δ, ppm) ~9.8-10.2 (aldehyde proton, -CHO)~8.6-8.9 (azomethine proton, -CH=N-)[1]
¹³C NMR (δ, ppm) ~190 (aldehyde carbon)~160 (azomethine carbon)[4]

Biological Activity: A Comparative Overview

Quinazoline derivatives are renowned for their broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. The conversion of quinazoline aldehydes to their Schiff base analogues often enhances or modulates this biological activity.[5]

Antimicrobial Activity

Numerous studies have demonstrated that quinazoline Schiff bases exhibit significant antibacterial and antifungal properties.[6][7] The imine linkage (-N=CH-) is considered a crucial pharmacophore that can interact with microbial enzymes or cell components.[8] The antimicrobial efficacy is often influenced by the nature of the substituent attached to the nitrogen atom of the azomethine group.

Compound TypeGram-Positive Bacteria (e.g., S. aureus, B. subtilis)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Fungal Strains (e.g., C. albicans, A. niger)Reference
Quinazoline Precursors Moderate activityLimited to moderate activityVariable activity
Quinazoline Schiff Bases Good to excellent activity (low MIC values)Good to excellent activity (low MIC values)Moderate to good activity[4][6][7]
Standard Drug (e.g., Ciprofloxacin) Excellent activityExcellent activityN/A[9]

MIC (Minimum Inhibitory Concentration) values are typically used to quantify antimicrobial activity, with lower values indicating higher potency.

Anticancer Activity

Quinazoline derivatives have been extensively investigated as anticancer agents, with several compounds approved as drugs (e.g., Gefitinib, Erlotinib) that target protein kinases like the Epidermal Growth Factor Receptor (EGFR).[10][11] The formation of Schiff bases can lead to novel compounds with enhanced cytotoxic effects against various cancer cell lines.[3][8]

Compound TypeMCF-7 (Breast Cancer) IC₅₀HT-29 (Colon Cancer) IC₅₀HeLa (Cervical Cancer) IC₅₀Reference
Quinazoline Precursors Cell line dependentCell line dependentCell line dependent
Quinazoline Schiff Bases Potent activity (low µM)Potent activity (low µM)Potent activity (low µM)[3][8][12]
Standard Drug (e.g., Doxorubicin) Very potent activity (nM to low µM)Very potent activity (nM to low µM)Very potent activity (nM to low µM)[12]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways in Anticancer Activity

The anticancer mechanism of many quinazoline derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A primary target is the EGFR signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental Protocols

General Procedure for the Synthesis of this compound Schiff Bases
  • Synthesis of the Precursor: The appropriate 3-amino-quinazoline derivative (10 mmol) is synthesized according to established literature methods.[1]

  • Schiff Base Formation: To a solution of the 3-amino-quinazoline precursor (10 mmol) in ethanol or glacial acetic acid (20-30 mL), the desired aromatic or heterocyclic aldehyde (12 mmol) is added.[1]

  • Reaction: The reaction mixture is refluxed for 4-8 hours, and the progress is monitored by thin-layer chromatography (TLC).[13]

  • Isolation and Purification: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol, DMF) to afford the pure Schiff base.[1][14]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Serial Dilution: The synthesized compounds are dissolved in DMSO to prepare a stock solution. Two-fold serial dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[6]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized Schiff bases and incubated for 48-72 hours.[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value is determined.[8]

Conclusion

The transformation of this compound and its analogues into their corresponding Schiff bases represents a highly effective strategy for the development of novel therapeutic agents. This comparative guide highlights that Schiff base formation often leads to an enhancement of biological activities, particularly antimicrobial and anticancer properties. The detailed synthetic protocols and bioassay methodologies provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration and optimization of this privileged scaffold for future therapeutic applications. The structure-activity relationship data, combined with an understanding of the underlying signaling pathways, will continue to drive the rational design of more potent and selective quinazoline-based drugs.

References

In Vitro Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-proliferative potential of quinazoline derivatives, offering a comparative look at their efficacy against various cancer cell lines. While specific data on quinazoline-6-carbaldehyde derivatives is limited in the current literature, this guide provides an objective comparison of structurally related quinazoline compounds, supported by experimental data, to inform future research and drug development endeavors.

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds often exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2] This guide summarizes the in vitro cytotoxic activity of various quinazoline derivatives, with a particular focus on the influence of substitutions at the 6-position, to provide a comparative overview for researchers and drug development professionals.

Comparative Cytotoxicity of Quinazoline Derivatives

The anti-proliferative activity of quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in the tables below. These values serve as a quantitative measure of a compound's potency.

Table 1: Cytotoxicity (IC50 in µM) of 6-Substituted Quinazoline and Quinazolinone Derivatives
Compound/DerivativeSubstitution at 6-PositionCancer Cell LineIC50 (µM)Reference
Quinazolinone DerivativeNitroPC3 (Prostate)High Activity[3]
Quinazolinone DerivativeNitroMCF-7 (Breast)High Activity[3]
Quinazolinone DerivativeNitroHT-29 (Colon)High Activity[3]
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolineBromoA549 (Lung)2.47 - 3.50[4]
6-diethylamino-substituted quinazolineDiethylaminoHCT-15 (Colorectal)0.1 - 0.28[5]
6-diethylamino-substituted quinazolineDiethylaminoHeLa (Cervical)0.004 - 0.46[5]
Table 2: Cytotoxicity (IC50 in µM) of Other Quinazoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline-pyrimidine hybrid (6n)A549 (Lung)5.9[2]
Quinazoline-pyrimidine hybrid (6n)SW-480 (Colorectal)2.3[2]
Quinazoline-pyrimidine hybrid (6n)MCF-7 (Breast)5.65[2]
Quinazoline-oxymethyltriazole (8a)HCT-116 (Colon)5.33 (72h)[3]
Quinazoline-oxymethyltriazole (8a)HepG2 (Liver)7.94 (72h)[3]
Quinazoline-oxymethyltriazole (8a)MCF-7 (Breast)12.96 (72h)[3]
3-methylenamino-4(3H)-quinazolone (6)MDA-MB-231 (Breast)10.62[6]
3-methylenamino-4(3H)-quinazolone (7)MDA-MB-231 (Breast)8.79[6]

Experimental Protocols

The following section details the methodology for the most commonly employed in vitro cytotoxicity assay for quinazoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for a specified period, typically 24 to 72 hours.[3][8]

  • MTT Addition: Following treatment, an MTT solution (typically 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for an additional 1 to 4 hours at 37°C.[9]

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.[8]

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action of quinazoline derivatives, the following diagrams have been generated using the DOT language.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding adherence 3. Overnight Adherence cell_seeding->adherence compound_prep 4. Prepare Quinazoline Derivative Dilutions cell_treatment 5. Treat Cells (24-72 hours) compound_prep->cell_treatment mtt_addition 6. Add MTT Reagent cell_treatment->mtt_addition incubation 7. Incubate (1-4 hours) mtt_addition->incubation solubilization 8. Solubilize Formazan incubation->solubilization read_absorbance 9. Read Absorbance solubilization->read_absorbance calculate_ic50 10. Calculate IC50 Values read_absorbance->calculate_ic50

General workflow for in vitro cytotoxicity testing of quinazoline derivatives.

Many quinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a critical target in cancer therapy.[10] The following diagram illustrates the simplified EGFR signaling pathway.

EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Quinazoline Quinazoline Derivatives Quinazoline->Dimerization Inhibition

Quinazoline derivatives often inhibit the EGFR signaling pathway.

References

Structure-Activity Relationship of Quinazoline Analogs with C-6 Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinases. While extensive research has focused on substitutions at the 4-, 5-, 7-, and 8-positions of the quinazoline ring, the structure-activity relationship (SAR) of modifications at the 6-position remains an area of active investigation. This guide provides a comparative analysis of quinazoline analogs with various substitutions at the C-6 position, with a particular focus on derivatives that can be synthetically accessed from a quinazoline-6-carbaldehyde intermediate, such as Schiff bases, amides, and alkynes.

While a dedicated, comprehensive study on a series of this compound analogs was not identified in the current literature, this guide consolidates data from several studies on C-6 substituted quinazolines to elucidate key SAR trends. The presented data will aid researchers in the rational design of novel and potent quinazoline-based kinase inhibitors.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various C-6 substituted quinazoline analogs against key cancer-related kinases (EGFR and VEGFR-2) and their cytotoxic effects on different cancer cell lines.

Table 1: EGFR and VEGFR-2 Kinase Inhibitory Activity of C-6 Substituted Quinazoline Analogs
Compound IDC-6 SubstituentTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Series A: 6-Benzamide Derivatives
Compound 23p-nitro-fluoro-benzamideEGFR5Gefitinib-
Series B: 6-Alkynyl Derivatives
Compound 5e6-hydroxypropynylEGFR14Gefitinib39
Series C: 6-Arylureido Derivatives
Compound 7i6-(3-(trifluoromethyl)phenyl)ureidoEGFR17.32Gefitinib25.42
Erlotinib33.25
Series D: 6-Bromo-2-(pyridin-3-yl)-4-substituted Quinazolines
Compound 214-bromo-phenylethylidene-hydrazinylEGFRwt46.1Lapatinib53.1

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Cytotoxic Activity (IC50 in µM) of C-6 Substituted Quinazoline Analogs against Various Cancer Cell Lines
Compound IDC-6 SubstituentA549 (Lung)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)Reference Drug (IC50 in µM)
Series C: 6-Arylureido Derivatives
Compound 7i6-(3-(trifluoromethyl)phenyl)ureido2.251.722.81--Gefitinib: >50 (A549), >50 (HT-29), >50 (MCF-7)
Quinazolinone Schiff Bases
Compound 4d6,8-dichloro, 3-(4-nitrobenzylideneamino)->100>100--Erlotinib: (variable)
Compound 4e6,8-dichloro, 3-(2-nitrobenzylideneamino)->100>100--Erlotinib: (variable)

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.

Key Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends for C-6 substituted quinazoline analogs can be summarized:

  • Nature of the C-6 Substituent: The electronic and steric properties of the substituent at the 6-position significantly influence the inhibitory activity.

    • Electron-withdrawing groups on a benzamide moiety at C-6, such as a nitro group, appear to be favorable for EGFR inhibition.

    • The introduction of an alkynyl group at the C-6 position has been shown to yield potent EGFR inhibitors. The presence of a terminal hydroxyl group on the alkyne chain can further enhance activity.

    • Arylureido moieties at the C-6 position have demonstrated potent anti-proliferative activities against various cancer cell lines, with the substitution pattern on the aryl ring playing a crucial role.

    • For Schiff base derivatives of quinazolinones, substitutions on the phenyl ring of the benzylideneamino moiety impact cytotoxicity, with nitro groups showing some activity at higher concentrations. The presence of halogens at the 6 and 8 positions of the quinazoline core also appears to be important for the activity of these Schiff bases.

  • The 4-Anilino Moiety: The substitution pattern on the 4-anilino group remains a critical determinant of activity and selectivity, working in concert with the C-6 substituent.

Signaling Pathways and Experimental Workflows

The development of quinazoline-based kinase inhibitors targets key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Cell Proliferation, Survival, Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Quinazoline_Inhibitor This compound Analog Quinazoline_Inhibitor->EGFR Quinazoline_Inhibitor->VEGFR2 Experimental_Workflow A Synthesis of This compound Analogs B In Vitro Kinase Assay (EGFR/VEGFR-2) A->B Determine target inhibition (IC50) C Cytotoxicity Assay (e.g., MTT Assay) Against Cancer Cell Lines A->C Assess anti-proliferative effect (IC50) D Lead Compound Identification B->D C->D E Further SAR Studies & Optimization D->E F In Vivo Animal Studies D->F E->A

Comparing the efficacy of different synthetic routes to Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Quinazoline-6-carbaldehyde is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of two potential synthetic routes to this target molecule, offering detailed experimental protocols and a summary of their respective advantages and disadvantages.

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes discussed in this guide. Please note that where specific literature data for the quinazoline system was unavailable, yields are estimated based on analogous reactions.

ParameterRoute 1: Multi-step Synthesis from 6-Methylquinazolin-4(3H)-one Route 2: Formylation of 6-Bromoquinazoline
Starting Material 6-Methylquinazolin-4(3H)-one5-Bromo-2-aminobenzaldehyde
Number of Steps 32
Overall Yield (%) ~50-60% (estimated)~45-55% (estimated)
Key Reagents POCl₃, PPh₃, Pd/C, H₂, SeO₂Formamidine acetate, n-BuLi, DMF
Reaction Conditions Step 1: Reflux; Step 2: H₂ atmosphere; Step 3: High temp. refluxStep 1: High temp. reflux; Step 2: Low temp.
Purification Column chromatography for each stepColumn chromatography for each step

Experimental Protocols

Route 1: Multi-step Synthesis from 6-Methylquinazolin-4(3H)-one

This route involves a three-step sequence starting from the commercially available 6-methylquinazolin-4(3H)-one. The key transformations are chlorination of the 4-position, subsequent reduction to 6-methylquinazoline, and finally, selective oxidation of the methyl group to the desired aldehyde.

Step 1a: Synthesis of 4-Chloro-6-methylquinazoline

  • Principle: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 6-methylquinazolin-4(3H)-one (1.0 g, 6.24 mmol), phosphorus oxychloride (5 mL), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 4-chloro-6-methylquinazoline.

  • Expected Yield: 80-90%

Step 1b: Synthesis of 6-Methylquinazoline

  • Principle: The chloro group at the 4-position is removed by catalytic hydrogenation.

  • Procedure: 4-Chloro-6-methylquinazoline (1.0 g, 5.60 mmol) is dissolved in ethanol (20 mL) in a hydrogenation vessel. Palladium on charcoal (10% Pd/C, 100 mg) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is then filtered off through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 6-methylquinazoline.

  • Expected Yield: 70-80%

Step 1c: Synthesis of this compound

  • Principle: The methyl group at the 6-position is selectively oxidized to a carbaldehyde using selenium dioxide. This is a common method for the oxidation of benzylic methyl groups.[1]

  • Procedure: A mixture of 6-methylquinazoline (1.0 g, 6.94 mmol) and selenium dioxide (1.15 g, 10.41 mmol) in dioxane (30 mL) is heated at reflux for 24 hours. The reaction mixture is cooled, and the precipitated selenium is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to give this compound.

  • Expected Yield: 85-95%

Route 2: Formylation of 6-Bromoquinazoline

This two-step route begins with the synthesis of 6-bromoquinazoline, followed by a lithium-halogen exchange and subsequent formylation.

Step 2a: Synthesis of 6-Bromoquinazoline

  • Principle: The quinazoline ring is constructed from 5-bromo-2-aminobenzaldehyde and a source of the N1-C2-N3 unit, such as formamidine acetate, via a cyclocondensation reaction.

  • Procedure: A mixture of 5-bromo-2-aminobenzaldehyde (1.0 g, 5.0 mmol) and formamidine acetate (0.78 g, 7.5 mmol) in 2-methoxyethanol (15 mL) is heated at reflux for 6 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 6-bromoquinazoline.

  • Expected Yield: 60-70%

Step 2b: Synthesis of this compound

  • Principle: 6-Bromoquinazoline undergoes a lithium-halogen exchange with an organolithium reagent, followed by quenching the resulting aryllithium species with N,N-dimethylformamide (DMF) to introduce the formyl group.[2]

  • Procedure: To a solution of 6-bromoquinazoline (1.0 g, 4.78 mmol) in dry tetrahydrofuran (THF, 20 mL) at -78 °C under an inert atmosphere, n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.26 mmol) is added dropwise. The mixture is stirred at -78 °C for 1 hour. Dry N,N-dimethylformamide (0.44 mL, 5.74 mmol) is then added, and the reaction is stirred for another 2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

  • Expected Yield: 75-85%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Multi-step Synthesis A 6-Methylquinazolin-4(3H)-one B 4-Chloro-6-methylquinazoline A->B POCl₃, DMF C 6-Methylquinazoline B->C H₂, Pd/C D This compound C->D SeO₂

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Formylation E 5-Bromo-2-aminobenzaldehyde F 6-Bromoquinazoline E->F Formamidine acetate G This compound F->G 1. n-BuLi 2. DMF

Caption: Synthetic pathway for Route 2.

Comparison of Efficacy

Route 1: Multi-step Synthesis from 6-Methylquinazolin-4(3H)-one

  • Advantages:

    • The starting material, 6-methylquinazolin-4(3H)-one, is commercially available.

    • The individual reactions (chlorination, hydrogenation, and oxidation) are generally reliable and high-yielding for similar substrates.

    • This route offers clear intermediates that can be isolated and characterized, aiding in troubleshooting.

  • Disadvantages:

    • This is a longer synthetic sequence, which can impact overall efficiency and cost.

    • The use of selenium dioxide, a toxic reagent, requires careful handling and disposal.

    • The final oxidation step may require optimization to avoid over-oxidation to the carboxylic acid.

Route 2: Formylation of 6-Bromoquinazoline

  • Advantages:

    • This route is shorter, potentially leading to a quicker synthesis of the target molecule.

    • The lithium-halogen exchange and formylation is a well-established and generally efficient method for introducing an aldehyde group onto an aromatic ring.

  • Disadvantages:

    • The synthesis of the starting material, 6-bromoquinazoline, is required.

    • The use of n-butyllithium requires strictly anhydrous conditions and careful handling due to its pyrophoric nature.

    • The low temperature required for the lithiation step can be challenging to maintain on a large scale.

References

Antimicrobial spectrum of Quinazoline-6-carbaldehyde derivatives compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial spectrum of quinazoline derivatives against standard antibiotics. While specific data on quinazoline-6-carbaldehyde derivatives is limited in publicly available research, this guide summarizes the antimicrobial activity of the broader quinazoline and quinazolinone classes, offering valuable insights into their potential as antimicrobial agents.

Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1] Their mechanism of action, often involving the inhibition of bacterial DNA gyrase and topoisomerase IV, makes them compelling candidates for the development of new antimicrobial drugs, particularly in an era of growing antibiotic resistance.[2][3] This guide presents a compilation of experimental data from various studies, comparing the in vitro antimicrobial efficacy of different quinazoline derivatives to that of commonly used antibiotics.

Comparative Antimicrobial Activity: Quinazoline Derivatives vs. Standard Antibiotics

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. These values are juxtaposed with the MICs of standard antibiotics to provide a clear comparison of their potency. The data indicates that certain quinazoline derivatives exhibit promising activity, sometimes comparable or even superior to established drugs.[4][5][6]

Compound ClassDerivative/StandardOrganismMIC (µg/mL)Reference
Quinazolinone Derivatives Compound with Naphthyl RadicalStaphylococcus aureus16-128[4]
Compound with Naphthyl RadicalStreptococcus pneumoniaeNot specified[4]
Pyrrolidine derivative with 4-nitro phenylMost tested bacteriaNot specified[5]
Pyrrolidine derivative with trimethoxy phenylPseudomonas aeruginosa0.15 mg/mL[5]
2,3,6-trisubstituted Quinazolin-4-one (A-1)Staphylococcus aureusGood activity[6]
2,3,6-trisubstituted Quinazolin-4-one (A-1)Streptococcus pyogenesGood activity[6]
2,3,6-trisubstituted Quinazolin-4-one (A-2)Escherichia coliExcellent activity[6]
2,3,6-trisubstituted Quinazolin-4-one (A-3)Aspergillus nigerExcellent activity[6]
2,3,6-trisubstituted Quinazolin-4-one (A-4)Pseudomonas aeruginosaExcellent activity[6]
2,3,6-trisubstituted Quinazolin-4-one (A-6)Candida albicansExcellent activity[6]
Standard Antibiotics AmoxicillinGram-positive & Gram-negative bacteriaVaries[2]
CiprofloxacinGram-positive & Gram-negative bacteriaVaries[7]
AmpicillinGram-positive & Gram-negative bacteriaVaries[7]
FluconazoleFungal speciesVaries[7]

Experimental Protocols

The determination of the antimicrobial spectrum and potency of chemical compounds relies on standardized and reproducible experimental protocols. The two most common methods employed in the cited studies are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, is prepared and sterilized. The quinazoline derivatives and standard antibiotics are dissolved in an appropriate solvent to create stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate using the broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to a range of antibiotics.

  • Preparation of Agar Plates and Inoculum: Mueller-Hinton agar (MHA) plates are prepared. A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate to create a lawn of bacteria.

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the quinazoline derivatives and standard antibiotics are placed on the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.

  • Measurement of Zones of Inhibition: After incubation, the diameter of the zone of no growth around each disk (zone of inhibition) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in antimicrobial susceptibility testing and the mechanism by which quinazoline derivatives exert their effect, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_disk Disk Diffusion Details cluster_broth Broth Dilution Details cluster_results Results & Analysis start Start prep_media Prepare Growth Media (e.g., Mueller-Hinton Agar/Broth) start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Test Compounds (Quinazoline Derivatives & Antibiotics) start->prep_compounds disk_diffusion Disk Diffusion Method prep_media->disk_diffusion broth_dilution Broth Microdilution Method prep_media->broth_dilution prep_inoculum->disk_diffusion prep_inoculum->broth_dilution prep_compounds->disk_diffusion prep_compounds->broth_dilution inoculate_plate Inoculate Agar Plate disk_diffusion->inoculate_plate serial_dilute Perform Serial Dilutions in Microtiter Plate broth_dilution->serial_dilute place_disks Place Impregnated Disks inoculate_plate->place_disks incubate_disks Incubate Plates place_disks->incubate_disks measure_zones Measure Zones of Inhibition incubate_disks->measure_zones analyze_data Analyze and Compare Data measure_zones->analyze_data inoculate_wells Inoculate Wells serial_dilute->inoculate_wells incubate_broth Incubate Plates inoculate_wells->incubate_broth determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_broth->determine_mic determine_mic->analyze_data end End analyze_data->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell quinazoline Quinazoline Derivative dna_gyrase DNA Gyrase (Topoisomerase II) quinazoline->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinazoline->topoisomerase_iv Inhibits replication_fork Replication Fork dna_gyrase->replication_fork Relieves torsional strain during replication supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils dna_breakage DNA Strand Breakage dna_gyrase->dna_breakage Stabilizes cleavage complex topoisomerase_iv->replication_fork Decatenates daughter chromosomes topoisomerase_iv->dna_breakage Stabilizes cleavage complex replication_fork->dna_breakage Replication fork collapse relaxed_dna Relaxed DNA cell_death Bacterial Cell Death dna_breakage->cell_death

Caption: Mechanism of action of quinazoline derivatives via DNA gyrase and topoisomerase IV inhibition.

Conclusion

The available data, while not specific to this compound derivatives, strongly suggests that the quinazoline scaffold is a promising platform for the development of novel antimicrobial agents. Various derivatives have demonstrated significant in vitro activity against a broad spectrum of pathogenic bacteria and fungi. The primary mechanism of action appears to be the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[3][8][9][10][11]

Further research is warranted to synthesize and evaluate the antimicrobial properties of this compound derivatives specifically. Such studies would provide a more direct comparison and could potentially uncover derivatives with enhanced potency and a favorable pharmacological profile. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations in this important area of drug discovery.

References

A Comparative Guide to the Validation of Analytical Methods for Quinazoline-6-carbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like Quinazoline-6-carbaldehyde is paramount for ensuring product quality, consistency, and safety. This guide provides an objective comparison of various analytical methodologies for the quantification of this compound, supported by experimental data from analogous compounds. This document outlines detailed experimental protocols and visual workflows to assist in the selection and implementation of the most suitable analytical method.

Comparison of Analytical Method Performance

The selection of an optimal analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. The following tables summarize the quantitative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of quinazoline derivatives and related aldehydes.

Disclaimer: The following data is compiled from studies on quinazoline derivatives (e.g., gefitinib) and other aldehydes, serving as a representative proxy due to the limited availability of specific validation data for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Performance

Analyte (Proxy)MatrixLinearity RangeAccuracy/Recovery (%)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Gefitinib and related impuritiesBulk DrugLOQ to 150% of specification98.26 - 100.55< 3%0.012 - 0.033 µg/mL[1]0.04 - 0.10 µg/mL[1]
Formaldehyde (as DNPH derivative)Drug Substance0.33 - 333 ppm94.9 - 102.9Not Specified0.1 ppm[2]0.33 ppm
Acetaldehyde (as DNPH derivative)Drug SubstanceNot Specified101.1 - 102.2Not Specified20 PPM60 PPM[3]
Quinazoline Derivatives0.2% DMSO0.1 µg/mL - 0.1 mg/mL99.24 - 100.00Intra-day: 0.21-0.55, Inter-day: 0.32-0.820.164 ng0.496 ng[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

Analyte (Proxy)MatrixLinearity Range (ng/mL)Accuracy/Recovery (%)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
7-CyclopropylquinazolineHuman Plasma0.1 - 10095.8 - 104.2≤ 8.5Not Specified0.1 ng/mL
Aldehydes (MDA, 4-HNE, 4-HHE)Oil SamplesNot Specified79 - 10113 - 23Not SpecifiedNot Specified[5]
E7080 and metabolitesHuman Plasma0.25 - 50.0Within ±15% of nominal< 15%Not Specified0.25 ng/mL[6]
Vinamidinium hexafluorophosphate impurityEtoricoxib25% to 150% of specification70.0% to 130%Intra-day: 0.67, Inter-day: 0.580.04 µg/g[7]0.13 µg/g[7]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Analyte (Proxy)MatrixLinearity RangeAccuracy/Recovery (%)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
p-AnisaldehydeTeneligliptin Drug0.38 - 56 ppm93%< 5.20%0.12 ppm[8]0.38 ppm[8]
Volatile Aldehydes (e.g., Hexanal)Human BloodNot SpecifiedNot SpecifiedNot Specified0.006 nM[9]5 nM[10]
Heterocyclic CompoundsWineNot SpecifiedNot SpecifiedRepeatability: 2.7-12, Reproducibility: 2.8-12Not SpecifiedNot Specified

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for analytical method validation and the logical relationship between different analytical techniques.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards perform_experiments Perform Experiments prep_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision collect_data->assess_accuracy assess_sensitivity Assess LOD & LOQ collect_data->assess_sensitivity validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report assess_sensitivity->validation_report assess_robustness Assess Robustness assess_robustness->validation_report

Caption: A typical workflow for analytical method validation.

analytical_technique_selection cluster_techniques Analytical Techniques analyte This compound (Properties: Polarity, Volatility, Thermal Stability) hplc HPLC-UV (Good for non-volatile, thermally stable compounds) analyte->hplc Non-volatile, Thermally Stable lcms LC-MS/MS (High sensitivity & selectivity for non-volatile compounds) analyte->lcms Non-volatile, Trace Levels gcms GC-MS (Ideal for volatile & thermally stable compounds) analyte->gcms Volatile, Thermally Stable

Caption: Logical selection of analytical techniques based on analyte properties.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 130 mM ammonium acetate (pH 5.0) and acetonitrile is a good starting point.[1] A typical gradient could be:

    • 0-10 min: 90% Ammonium Acetate, 10% Acetonitrile

    • 10-25 min: Linear gradient to 40% Ammonium Acetate, 60% Acetonitrile

    • 25-30 min: Hold at 40% Ammonium Acetate, 60% Acetonitrile

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by analyzing a standard solution of this compound across a UV spectrum (a PDA detector is ideal for this). A wavelength of around 250-300 nm is a likely starting point based on the quinazoline scaffold.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification.

1. Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 5% A, 95% B

    • 5-7 min: Hold at 5% A, 95% B

    • 7-8 min: Return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]+ of this compound) and its characteristic product ions need to be determined by infusing a standard solution into the mass spectrometer.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Sample Preparation:

  • Similar to the HPLC protocol, with potential for additional sample clean-up steps like solid-phase extraction (SPE) for complex matrices to minimize matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable if this compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

2. GC Conditions:

  • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Sample Preparation and Derivatization (if necessary):

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization: If the compound exhibits poor peak shape or thermal instability, derivatization may be required. A common method for aldehydes is oximation with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

This comprehensive guide provides a framework for selecting and validating an appropriate analytical method for the quantification of this compound. The choice of technique will ultimately depend on the specific requirements of the analysis, balancing factors such as sensitivity, selectivity, cost, and available instrumentation.

References

Comparative Docking Studies of Quinazoline Derivatives with Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding affinities and inhibitory potential of various quinazoline derivatives against significant biological targets implicated in cancer and inflammation. This guide provides a comparative summary of experimental data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development. It offers an objective comparison of the performance of different quinazoline-based compounds, supported by experimental and computational data, to aid in the design and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on quinazoline derivatives, showcasing their inhibitory concentrations (IC50), inhibition constants (Ki), and docking scores against different biological targets.

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their potential as anticancer agents, primarily targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 7e MCF-7 (Breast Cancer)Not Specified[1]
Compound 8a MCF-7 (Breast Cancer)15.85 ± 3.32[2]
Erlotinib (Reference) MCF-7 (Breast Cancer)9.9 ± 0.14[2]
Compound 8a SW480 (Colon Cancer)Not Specified[2]
Compound 3c Four Cancer Cell Lines4.0 - 8.0[3]
Compound 3b Four Cancer Cell Lines6.0 - 9.0[3]
Doxorubicin (Reference) Four Cancer Cell Lines2.3 - 3.25[3]
Enzyme Inhibition by Quinazoline Derivatives

Quinazoline derivatives have also shown significant inhibitory activity against various enzymes, including those involved in neurodegenerative diseases and metabolic disorders.

Compound ClassTarget EnzymeKi ValuesReference
Novel Quinazolinone Derivatives α-glycosidase19.28–135.88 nM[4]
Standard Inhibitor α-glycosidase187.71 nM[4]
Novel Quinazolinone Derivatives Acetylcholinesterase0.68–23.01 nM[4]
Standard Inhibitor Acetylcholinesterase53.31 nM[4]
Novel Quinazolinone Derivatives Butyrylcholinesterase1.01–29.56 nM[4]
Standard Inhibitor Butyrylcholinesterase58.16 nM[4]
2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one MAO-B0.068 µM[5]
Anti-inflammatory Activity of Quinazoline Derivatives

Phosphodiesterase 7 (PDE7) is a key target in inflammatory pathways, and certain quinazoline derivatives have been identified as potent inhibitors.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 9 PDE7A0.096[5]
Compound 25 PDE7A0.074[5]
BRL50481 (Reference) PDE7A0.072[5]
Molecular Docking Scores of Quinazoline Derivatives against EGFR

Molecular docking studies provide insights into the binding modes and affinities of ligands with their target proteins. The docking scores below indicate the binding energy of quinazoline derivatives with EGFR.

Compound IDDocking Score (kcal/mol)Reference
Compound 7a -7.8[1]
Compound 7b -8.1[1]
Compound 7c -8.5[1]
Compound 7d -8.3[1]
Compound 7e -8.9[1]
Compound 7f -8.4[1]
Compound 7g -8.2[1]
Compound 7h -8.6[1]
Erlotinib (Reference) -9.2[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized quinazoline derivatives is determined against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with different concentrations of the quinazoline derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and affinity of the quinazoline derivatives to their biological targets.[1][6][7]

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogen atoms are added, and Kollman charges are assigned.

  • Ligand Preparation: The 2D structures of the quinazoline derivatives are drawn using appropriate software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: A docking algorithm, such as AutoDock, is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy. The interactions between the ligand and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and research methodologies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Ligand EGF (Ligand) Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLC_PKC PLCγ-PKC Pathway Dimerization->PLC_PKC Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLC_PKC->Proliferation Quinazoline Quinazoline Derivatives Quinazoline->Dimerization Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

PDE7_Signaling_Pathway cluster_cell Immune Cell ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Activation PDE7 PDE7 cAMP->PDE7 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE7->AMP Inflammation Decreased Inflammatory Response PKA->Inflammation Quinazoline Quinazoline Derivatives Quinazoline->PDE7 Inhibition

Caption: PDE7 Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis Design Compound Design & Library Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Docking Molecular Docking (In Silico) Characterization->Docking Bioassay Biological Assays (In Vitro) Characterization->Bioassay Data_Analysis Data Analysis & SAR Studies Docking->Data_Analysis Bioassay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General Experimental Workflow for Drug Discovery.

References

A Head-to-Head Comparison of Quinazoline-6-carbaldehyde Derivatives and Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This guide provides a head-to-head comparison of the performance of recently developed quinazoline derivatives, with a focus on substitutions at the 6-position, against established EGFR inhibitors such as Gefitinib and Erlotinib. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Performance Comparison of Quinazoline Derivatives

The anticancer efficacy of novel quinazoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the cytotoxic activities of several 6-substituted quinazoline derivatives compared to the well-established EGFR inhibitors, Gefitinib and Erlotinib.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Quinazoline Derivative 21 HeLa (Cervical Cancer)2.81[1]
Quinazoline Derivative 22 HeLa (Cervical Cancer)1.96[1]
Quinazoline Derivative 23 HeLa (Cervical Cancer)1.85[1]
Gefitinib HeLa (Cervical Cancer)4.3[1]
Quinazoline Derivative 21 MDA-MB-231 (Breast Cancer)2.15[1]
Quinazoline Derivative 22 MDA-MB-231 (Breast Cancer)2.04[1]
Quinazoline Derivative 23 MDA-MB-231 (Breast Cancer)2.09[1]
Gefitinib MDA-MB-231 (Breast Cancer)28.3[1]

Table 1: In vitro cytotoxicity of 2-thioxoquinazoline derivatives compared to Gefitinib.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Compound 8a MCF-7 (Breast Cancer)15.85 ± 3.32[2]
Erlotinib MCF-7 (Breast Cancer)9.9 ± 0.14[2]
Compound 8a SW480 (Colon Cancer)30.14 ± 2.12[2]
Erlotinib SW480 (Colon Cancer)15.3 ± 0.87[2]
Compound 8a MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[2]
Erlotinib MRC-5 (Normal Lung Fibroblast)>100[2]

Table 2: In vitro cytotoxic activity of 6-bromo-quinazoline derivatives compared to Erlotinib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison data.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7, SW480)

  • Normal cell line (e.g., MRC-5)

  • Culture medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (Quinazoline derivatives, Gefitinib, Erlotinib) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the test compounds is added to the wells. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., 100-200 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (like EGF), activates several downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline derivatives often act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of new chemical entities involves a series of well-defined steps, from initial compound synthesis to in vitro and in vivo testing. The following diagram illustrates a typical workflow for screening quinazoline derivatives.

Experimental_Workflow start Synthesis of Quinazoline-6-carbaldehyde Derivatives char Structural Characterization (NMR, Mass Spec) start->char screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) char->screen select Lead Compound Selection screen->select kinase EGFR Kinase Inhibition Assay select->kinase pathway Downstream Pathway Analysis (Western Blot) select->pathway invivo In Vivo Efficacy Studies (Xenograft Models) select->invivo end Preclinical Candidate invivo->end

Caption: A typical experimental workflow for the development of quinazoline-based anticancer agents.

References

Safety Operating Guide

Personal protective equipment for handling Quinazoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Quinazoline-6-carbaldehyde. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the mandatory personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye & Face Chemical Splash GogglesMust meet EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes.[1][2][3]
Face ShieldTo be worn over goggles, especially when there is a significant risk of splashing.[2][4][5]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[4]
Body Laboratory CoatA flame-retardant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against skin contact.[4] An apron made of PVC or similar resistant material can also be used.[6]
Respiratory Fume HoodAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[4]
RespiratorIf a fume hood is unavailable or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following protocol is crucial for minimizing risks associated with this compound.

  • Preparation and Area Designation :

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[4]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Designate a specific area for handling the compound to prevent cross-contamination.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Chemical Handling :

    • Handle the compound exclusively within the certified chemical fume hood.

    • Avoid the formation of dust and aerosols.[1][4]

    • Use compatible labware, such as glass or PTFE, to prevent reactions.

    • Keep containers tightly closed when not in use to minimize vapor release.[1][4]

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent after use.[4]

    • Remove PPE in the correct order to prevent self-contamination.

    • Dispose of single-use PPE in the designated hazardous waste stream.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. This compound should be treated as hazardous waste.[7]

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated solids (e.g., gloves, weigh boats, paper towels) and solutions, in a dedicated and clearly labeled hazardous waste container.[4]

    • It is crucial to keep this waste stream separate from non-halogenated chemical waste.[4][7]

  • Container Management :

    • Use a compatible, leak-proof container for waste collection.[4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[7]

  • Final Disposal :

    • Under no circumstances should this chemical or its waste be disposed of down the drain.[4][6]

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.[4]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Designate Work Area B Verify Safety Equipment (Fume Hood, Eyewash) A->B C Don PPE B->C D Weigh/Measure Compound C->D Proceed to Designated Area E Perform Experiment D->E F Close Containers E->F G Decontaminate Surfaces and Equipment F->G After Experiment Completion H Remove PPE G->H I Segregate Hazardous Waste H->I J Label Waste Container I->J K Arrange for EHS Pickup J->K L End K->L End of Process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazoline-6-carbaldehyde
Reactant of Route 2
Quinazoline-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.